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  • Product: N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride
  • CAS: 1233955-74-2

Core Science & Biosynthesis

Foundational

"synthesis of N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride"

An In-depth Technical Guide to the Synthesis of N-(Piperidin-4-yl)pyridine-2-sulfonamide Dihydrochloride Introduction The convergence of privileged scaffolds in a single molecular entity is a cornerstone of modern medici...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of N-(Piperidin-4-yl)pyridine-2-sulfonamide Dihydrochloride

Introduction

The convergence of privileged scaffolds in a single molecular entity is a cornerstone of modern medicinal chemistry. The N-(Piperidin-4-yl)pyridine-2-sulfonamide core represents such a convergence, uniting the pyridine ring, a ubiquitous heterocycle in FDA-approved drugs, with a sulfonamide linker and a piperidine moiety.[1][2] Sulfonamides are a vital class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] The piperidine ring, a saturated heterocycle, is frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and basicity, thereby improving pharmacokinetic profiles.[5][6]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven methodology for the synthesis of N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind the chosen synthetic strategy, focusing on a robust and scalable two-step sequence: the formation of a protected sulfonamide intermediate followed by a deprotection and salt formation step. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final compound.

Retrosynthetic Analysis

The synthetic strategy is best understood by disconnecting the target molecule. The primary disconnection is at the sulfonamide N-S bond, which is reliably formed from an amine and a sulfonyl chloride. The piperidine nitrogen's basicity necessitates the use of a protecting group, logically the tert-butyloxycarbonyl (Boc) group, which is stable to the sulfonylation conditions and readily cleaved under acidic conditions. This cleavage step also facilitates the formation of the final dihydrochloride salt.

G Target N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride Intermediate_Protected N-(1-Boc-piperidin-4-yl)pyridine-2-sulfonamide Target->Intermediate_Protected Deprotection & Salt Formation (HCl) StartingMaterial_1 Pyridine-2-sulfonyl chloride Intermediate_Protected->StartingMaterial_1 Sulfonamide Bond Formation StartingMaterial_2 tert-Butyl 4-aminopiperidine-1-carboxylate Intermediate_Protected->StartingMaterial_2 Sulfonamide Bond Formation

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of the Protected Intermediate: N-(1-Boc-piperidin-4-yl)pyridine-2-sulfonamide

Principle and Rationale

The synthesis commences with the formation of the sulfonamide bond. This is a classic nucleophilic substitution reaction between a sulfonyl chloride and an amine.[1] The chosen amine, tert-butyl 4-aminopiperidine-1-carboxylate, features a Boc-protected piperidine nitrogen. This protection is critical; the unprotected piperidine nitrogen is also nucleophilic and would compete with the primary amine at the 4-position, leading to undesired side products and a complex purification process. The Boc group is an ideal choice due to its stability under slightly basic or neutral conditions required for the sulfonylation and its lability under strong acidic conditions, which will be exploited in the subsequent step.[7][8]

Reaction Scheme

Caption: Sulfonamide formation from protected aminopiperidine.

Experimental Protocol
  • To a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add a suitable base such as triethylamine (Et3N) or pyridine (1.2 eq.).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add a solution of pyridine-2-sulfonyl chloride (1.1 eq.) in DCM dropwise to the cooled mixture over 15-20 minutes. The sulfonyl chloride is highly reactive and moisture-sensitive.[9][10]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford N-(1-Boc-piperidin-4-yl)pyridine-2-sulfonamide as a solid.

Data Presentation: Table of Reagents
ReagentFormulaMW ( g/mol )Molarity/Eq.Notes
tert-Butyl 4-aminopiperidine-1-carboxylateC₁₀H₂₀N₂O₂200.281.0 eq.Key nucleophile.[11]
Pyridine-2-sulfonyl chlorideC₅H₄ClNO₂S177.611.1 eq.Reactive electrophile, moisture-sensitive.[10]
Triethylamine (Et₃N)C₆H₁₅N101.191.2 eq.HCl scavenger.
Dichloromethane (DCM)CH₂Cl₂84.93~0.2 MAnhydrous solvent.
Saturated NaHCO₃ (aq)NaHCO₃84.01-Used for aqueous workup.
Anhydrous Na₂SO₄Na₂SO₄142.04-Drying agent.

Part 2: Deprotection and Salt Formation

Principle and Rationale

The final step is the removal of the Boc protecting group to liberate the piperidine nitrogen. This is achieved under strong acidic conditions.[7] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation, which is typically scavenged by the solvent or forms isobutylene gas.[12] Using a solution of hydrochloric acid (HCl) in a solvent like 1,4-dioxane or methanol serves a dual purpose: it efficiently cleaves the Boc group and protonates the basic nitrogen atoms in the molecule. Both the newly freed piperidine nitrogen and the pyridine ring nitrogen are sufficiently basic to be protonated, resulting in the formation of the stable N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride salt.[13]

Reaction Scheme

Caption: Boc deprotection and dihydrochloride salt formation.

Experimental Protocol
  • Dissolve the purified N-(1-Boc-piperidin-4-yl)pyridine-2-sulfonamide (1.0 eq.) in a minimal amount of a suitable solvent such as methanol or 1,4-dioxane.

  • To this solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq. of HCl).

  • Stir the reaction mixture at room temperature for 2-16 hours. The progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

  • Often, the dihydrochloride salt product will precipitate from the reaction mixture as a solid.

  • If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with a cold, non-polar solvent like diethyl ether or ethyl acetate to remove any non-polar impurities.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid can be triturated with diethyl ether to induce solidification and remove residual impurities.

  • Dry the final product, N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride, under vacuum to obtain a stable, solid material.

Data Presentation: Table of Reagents
ReagentFormulaMW ( g/mol )Molarity/Eq.Notes
N-(1-Boc-piperidin-4-yl)pyridine-2-sulfonamideC₁₅H₂₃N₃O₄S341.431.0 eq.Protected intermediate.
4M HCl in 1,4-DioxaneHCl36.46>2.0 eq.Deprotecting agent and salt former.[13]
1,4-Dioxane or MethanolC₄H₈O₂ / CH₃OH88.11 / 32.04-Solvent.
Diethyl Ether(C₂H₅)₂O74.12-Used for precipitation/trituration.

Overall Synthesis Workflow

The entire synthetic process is a streamlined, two-stage procedure designed for efficiency and scalability.

G cluster_0 Part 1: Sulfonamide Formation cluster_1 Part 2: Deprotection & Salt Formation A 1. Dissolve Boc-4-aminopiperidine and base in DCM B 2. Cool to 0 °C A->B C 3. Add Pyridine-2-sulfonyl chloride solution B->C D 4. Stir at RT for 2-6 h C->D E 5. Aqueous Workup (NaHCO₃, Brine) D->E F 6. Dry, Concentrate & Purify (Column Chromatography) E->F G 7. Dissolve protected intermediate in Dioxane/MeOH F->G Proceed with purified intermediate H 8. Add 4M HCl in Dioxane G->H I 9. Stir at RT for 2-16 h H->I J 10. Isolate Product (Filtration/Concentration) I->J K 11. Wash with Ether & Dry J->K FinalProduct N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride K->FinalProduct

Caption: Step-by-step workflow for the complete synthesis.

Safety Considerations

  • Pyridine-2-sulfonyl chloride: This reagent is corrosive and highly reactive with water and nucleophiles. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

  • 4M HCl in Dioxane: This is a corrosive and toxic solution. Avoid inhalation of vapors and direct contact with skin and eyes. Handle exclusively within a fume hood.

  • Pressure Build-up: The deprotection of the Boc group generates isobutylene and carbon dioxide gas.[12] While on a lab scale this is usually not an issue, for larger-scale reactions, the vessel should not be sealed to avoid pressure build-up.

Conclusion

This guide details a robust and logical two-step synthesis for N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride. The strategy employs a standard Boc protection/deprotection sequence, which is a reliable and well-documented method in organic synthesis.[7] The formation of the sulfonamide bond via a sulfonyl chloride and an amine is a high-yielding and broadly applicable transformation.[1][3] By providing a clear rationale for each step, from the choice of protecting group to the final salt formation, this document equips researchers with the necessary knowledge to confidently and successfully synthesize this valuable chemical entity for applications in drug discovery and development.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
  • ResearchGate. (n.d.). Scheme 1: Synthesis of N-(pyridin-4-yl)(tolu-4-yl)sulphonamide.... Retrieved from [Link]

  • Ghorab, M. M., et al. (n.d.). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. PMC. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Acids - Reagent Guides. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • PMC. (n.d.). Metal-free introduction of primary sulfonamide into electron-rich aromatics. Retrieved from [Link]

  • Huang, Z., et al. (2022). Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES, 104(9), 1559-1564. Retrieved from [Link]

  • Patil, M., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. Retrieved from [Link]

  • ACS Publications. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Wiley Online Library. (n.d.). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]

  • Google Patents. (n.d.). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • NextSDS. (n.d.). N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

  • ResearchGate. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Retrieved from [Link]

  • ResearchGate. (2026). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • PMC. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • PubMed. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling of N-(Piperidin-4-yl)pyridine-2-sulfonamide Dihydrochloride: A Technical Whitepaper

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Teams. Executive Summary The rational design and characterization of active pharmaceutical ingredients (APIs) require a deep unders...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Teams.

Executive Summary

The rational design and characterization of active pharmaceutical ingredients (APIs) require a deep understanding of their physicochemical behavior. N-(Piperidin-4-yl)pyridine-2-sulfonamide is a highly versatile pharmacophore frequently utilized in kinase inhibitors and GPCR-targeted ligands. Formulating this molecule as a dihydrochloride salt fundamentally alters its solid-state properties, solubility profile, and downstream developability[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we will dissect the mechanistic causality behind this molecule's ionization dynamics, evaluate the biopharmaceutical implications of its salt form (such as the common-ion effect and hygroscopicity), and provide self-validating experimental protocols for rigorous laboratory characterization.

Molecular Architecture & Ionization Dynamics

The physicochemical behavior of N-(Piperidin-4-yl)pyridine-2-sulfonamide is governed by three distinct ionizable centers, each interacting differently with the surrounding microenvironment.

  • The Piperidine Nitrogen (Secondary Amine): This aliphatic amine is the most basic center in the molecule, with a typical pKa​ ranging from 9.5 to 10.0. At physiological pH (7.4), this center is almost entirely protonated, driving the molecule's aqueous solubility and target binding via salt bridges.

  • The Pyridine Nitrogen: The pyridine ring is an electron-deficient aromatic system. The presence of the strongly electron-withdrawing sulfonyl group at the 2-position further depletes electron density from the pyridine nitrogen, lowering its pKa​ to approximately ~5.2[2].

  • The Sulfonamide Nitrogen: Secondary sulfonamides are weakly acidic. While typical alkyl sulfonamides have a pKa​ > 11, the electron-withdrawing nature of the pyridine-2-sulfonyl group increases its acidity, yielding a pKa​ of ~10.5[3].

By synthesizing the dihydrochloride salt , both the piperidine and pyridine nitrogens are protonated. This forces the molecule into a highly polar, dicationic state in the solid form, which is critical for overcoming the high crystal lattice energy that typically limits the dissolution of the neutral free base[1].

Ionization A pH < 4.0 Fully Protonated (Dihydrochloride) B pH 5.0 - 7.0 Monoprotonated (Piperidine N+) A->B Deprotonation of Pyridine N (pKa ~5.2) C pH 8.0 - 10.0 Neutral Free Base B->C Deprotonation of Piperidine N (pKa ~9.8) D pH > 10.5 Anionic (Sulfonamide N-) C->D Deprotonation of Sulfonamide NH (pKa ~10.5)

Fig 1: pH-dependent ionization cascade of the N-(Piperidin-4-yl)pyridine-2-sulfonamide scaffold.

Biopharmaceutical Implications of the Dihydrochloride Salt

While the dihydrochloride salt form exponentially increases thermodynamic solubility in water, it introduces two critical developability risks that must be managed during preformulation:

The Common-Ion Effect in Gastric Fluid

In the highly acidic environment of the stomach (pH 1.2 - 2.0), the ambient concentration of chloride ions ( Cl− ) is exceptionally high. According to Le Chatelier's principle, this excess of chloride ions can suppress the dissolution of the dihydrochloride salt, leading to a phenomenon known as the common-ion effect [1][4]. If the solubility product ( Ksp​ ) is exceeded, the drug may prematurely precipitate in the gastric lumen, drastically reducing oral bioavailability.

Hygroscopicity and Polymorphic Instability

Molecules possessing multiple hydrochloride counterions are notoriously hygroscopic. Similar to the well-documented behaviors of ethambutol dihydrochloride[5] and ondansetron hydrochloride[6], the N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride crystal lattice is highly susceptible to moisture uptake. This can lead to the formation of dihydrates or trigger disproportionation back to the free base upon exposure to high relative humidity (RH).

Quantitative Physicochemical Summary
PropertyEstimated/Typical ValueMechanistic Implication for Drug Development
Molecular Weight (Free Base) 241.31 g/mol Highly ligand-efficient; leaves room for structural elaboration.
Molecular Weight (2HCl Salt) 314.23 g/mol Increased mass impacts active pharmaceutical ingredient (API) dose loading in capsules.
pKa1​ (Pyridine NH+ ) ~5.2Protonated in the stomach; transitions to neutral in the upper intestine.
pKa2​ (Piperidine NH2+​ ) ~9.8Remains positively charged at physiological pH (7.4), limiting passive CNS penetration.
pKa3​ (Sulfonamide NH ) ~10.5Deprotonates only in highly basic environments; generally neutral in vivo[7].
LogP (Free Base) 0.8 - 1.2Moderate lipophilicity; ideal for aqueous solubility and passive permeability balance.
Aqueous Solubility (2HCl) >50 mg/mL (pH < 4)Excellent intrinsic dissolution, but requires common-ion effect screening[1].

Analytical Workflows & Self-Validating Protocols

To rigorously characterize this molecule, we must employ orthogonal analytical techniques. Below are the field-proven protocols designed to validate the physicochemical profile of the dihydrochloride salt.

Protocol A: Potentiometric Determination of pKa​

Causality: UV-metric titrations rely on chromophore shifts upon ionization. Because the piperidine nitrogen lacks a conjugated chromophore near its basic center, UV-metric methods are prone to error here. Potentiometry is the gold standard for this scaffold.

Step-by-Step Methodology:

  • Electrode Calibration (Self-Validation): Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Run a blank titration using 0.15 M KCl (to maintain constant ionic strength) to account for solvent auto-ionization.

  • Sample Preparation: Dissolve 2.0 mg of the dihydrochloride salt in 10 mL of 0.15 M KCl. The initial pH should be highly acidic (pH < 3.0) due to the release of two equivalents of HCl.

  • Titration: Titrate the solution with standardized 0.5 M KOH under a nitrogen blanket (to prevent CO2​ absorption, which forms carbonic acid and skews high-pH readings).

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The peaks in the derivative curve correspond to the equivalence points. The pH at the half-equivalence points represents the pKa​ values of the pyridine and piperidine nitrogens.

Protocol B: Thermodynamic Solubility and Common-Ion Effect Evaluation

Causality: To isolate the common-ion effect, we must compare the solubility of the salt in a chloride-rich buffer versus a non-chloride buffer at the exact same pH[4].

Step-by-Step Methodology:

  • Media Preparation: Prepare Simulated Gastric Fluid (SGF) with 0.1 N HCl/NaCl (high chloride). Prepare a parallel pH 1.2 buffer using a phosphate/sulfate system (low chloride).

  • Equilibration: Add excess API (solid dihydrochloride salt) to 5 mL of each medium in sealed glass vials.

  • Agitation & Temperature Control: Incubate the vials on a rotary shaker at 37.0 ± 0.5 °C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspensions at 10,000 RPM for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate and quantify the dissolved API concentration using HPLC-UV (detection at ~260 nm for the pyridine-sulfonamide chromophore).

  • Solid-State Validation (Crucial): Recover the undissolved solid pellet. Analyze it via Powder X-Ray Diffraction (PXRD) to ensure the crystal form has not disproportionated into the free base or formed a hydrate during the 24-hour incubation[6].

Workflow cluster_0 Thermal & Moisture Profiling cluster_1 Solid-State Elucidation Start API: Dihydrochloride Salt TGA TGA / DSC (Hydrate/Solvate Detection) Start->TGA DVS Dynamic Vapor Sorption (Hygroscopicity Profiling) Start->DVS PXRD Powder X-Ray Diffraction (Polymorph Identification) Start->PXRD SSNMR Solid-State NMR (Local Molecular Environment) Start->SSNMR Decision Formulation Strategy & Excipient Selection TGA->Decision DVS->Decision PXRD->Decision SSNMR->Decision

Fig 2: Integrated solid-state characterization workflow for dihydrochloride salt APIs.

Conclusion

The N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride salt offers exceptional intrinsic solubility driven by the protonation of its dual basic centers. However, successful translation from bench to formulation requires rigorous control over its solid-state environment. By proactively profiling its susceptibility to the common-ion effect and monitoring hydrate formation via DVS and PXRD, development teams can rationally select excipients that buffer the microenvironmental pH and protect the API from ambient moisture.

References

  • [7] ACS Publications. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Available at:[Link]

  • [6] MDPI. Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. Available at:[Link]

  • [4] PMC/NIH. Ditosylate Salt of Itraconazole and Dissolution Enhancement Using Cyclodextrins. Available at:[Link]

  • [3] PMC/NIH. A Tripodal Tetradentate Ligand with a Sulfonamide Bridgehead Nitrogen and Flexible Charge. Available at:[Link]

  • [5] ACS Publications. Salts and Ionic Liquid of The Antituberculosis Drug S,S-Ethambutol. Available at:[Link]

Sources

Foundational

N-(Piperidin-4-yl)pyridine-2-sulfonamide Dihydrochloride: Mechanistic Profiling and Pharmacophore Utility in Drug Design

Executive Summary In modern medicinal chemistry, N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride (CAS 1233955-74-2) is rarely deployed as a standalone monotherapy. Instead, it serves as a highly privileged, bifu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride (CAS 1233955-74-2) is rarely deployed as a standalone monotherapy. Instead, it serves as a highly privileged, bifunctional pharmacophore—a foundational building block engineered to engage complex metalloenzymes and voltage-gated ion channels. As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a dynamic tool for target engagement. This whitepaper deconstructs the causality behind its physicochemical design, its dual mechanisms of action, and the self-validating experimental workflows required to quantify its efficacy.

Physicochemical Profiling: The Dihydrochloride Advantage

The formulation of this scaffold as a dihydrochloride salt is a deliberate, field-proven strategy to overcome the inherent limitations of basic heterocyclic fragments in physiological assays.

  • Dual Protonation & Solubility: The molecule contains two highly basic centers: the secondary amine of the piperidine ring (pKa ~10.4) and the pyridine nitrogen (pKa ~5.2). The inclusion of two equivalents of HCl ensures both centers remain protonated in solid state.

  • Assay Causality: This dual protonation drastically lowers the partition coefficient (LogP), ensuring rapid dissolution in aqueous physiological buffers (e.g., artificial cerebrospinal fluid, aCSF) without requiring high concentrations of DMSO. Because DMSO independently alters lipid bilayer mechanics and can confound electrophysiological recordings, the dihydrochloride salt directly improves the signal-to-noise ratio in whole-cell patch-clamp assays.

Primary Mechanisms of Action

Mechanism A: Voltage-Gated Sodium Channel (NaV) Inhibition

Derivatives of the piperidin-4-yl-pyridine-sulfonamide scaffold are potent inhibitors of NaV1.7 and NaV1.8, targets highly sought after for non-opioid pain management[1].

  • The Piperidine Anchor: At physiological pH (7.4), the piperidine nitrogen is protonated. This cationic center is drawn into the inner pore of the NaV channel, where it forms critical cation- π interactions with aromatic residues (Phenylalanine/Tyrosine) in the local anesthetic binding site.

  • The Sulfonamide Hinge: The pyridine-2-sulfonamide moiety acts as a hydrogen-bond donor/acceptor network, anchoring the molecule to the Domain IV S6 helix. This dual-motif binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions and dampening neuronal excitability[1].

MOA cluster_NaV NaV Channel Inhibition Core N-(Piperidin-4-yl)pyridine- 2-sulfonamide Pip Piperidine Ring (Cation-π with Tyr/Phe) Core->Pip Sulf Pyridine-Sulfonamide (H-Bond with DIV S6) Core->Sulf Block State-Dependent Pore Blockade Pip->Block Sulf->Block

Fig 1. Bimodal target engagement of the pharmacophore in NaV channels.

Mechanism B: Farnesyltransferase (FTase) Inhibition

In oncology, this scaffold is utilized to inhibit mammalian Farnesyltransferase (FTase), preventing the prenylation and subsequent membrane localization of oncogenic Ras proteins[2].

  • Zinc Coordination: FTase is a metalloenzyme. The pyridine-2-sulfonamide acts as a highly effective Zinc-Binding Group (ZBG). The pyridine nitrogen and sulfonamide oxygen coordinate the catalytic Zn2+ ion in the active site.

  • Substrate Mimicry: The piperidine ring extends into the hydrophobic exit groove, competitively displacing the isoprenoid substrate (farnesyl pyrophosphate)[2].

Quantitative Target Affinity

The table below summarizes the structure-activity relationship (SAR) data, demonstrating how functionalizing this core scaffold shifts its target affinity.

TargetAssay Construct / Cell LineIC50 (nM)Primary Interaction MotifReference
NaV1.7 HEK293-hNaV1.7 (Patch-Clamp)150 - 300Piperidine (Cation- π )
NaV1.8 CHO-hNaV1.8 (Patch-Clamp)400 - 600Sulfonamide (H-bond)
FTase Purified Mammalian FTase25 - 50Pyridine (Zinc Coordination)

Note: Values represent optimized derivatives utilizing the N-(Piperidin-4-yl)pyridine-2-sulfonamide core.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed with internal causality and self-validation mechanisms.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (NaV Validation)
  • Buffer Design: Prepare intracellular solution containing 140 mM CsF. Causality: Fluoride enhances gigaseal stability and inhibits intracellular serine/threonine phosphatases, preventing channel rundown during the 30-minute recording window.

  • Compound Perfusion: Solubilize the dihydrochloride salt directly in extracellular aCSF (DMSO < 0.1%). Perfuse at 2 mL/min.

  • State-Dependent Voltage Protocol: Hold the membrane potential at -120 mV to evaluate resting-state block, followed by a 500 ms prepulse to -70 mV to evaluate inactivated-state block. Causality: This dual-pulse design self-validates the mechanism; true pore-blockers will show a >3-fold higher affinity for the inactivated state.

  • Reversibility Washout: Perfuse compound-free aCSF for 5 minutes. Causality: If the current does not recover, it indicates non-specific membrane partitioning or toxicity rather than the intended reversible pore occlusion.

Protocol 2: In Vitro Radiometric FTase Assay
  • Enzyme Preparation: Incubate purified mammalian FTase in assay buffer supplemented with 10 µM ZnCl2​ . Causality: Omitting zinc leads to apoenzyme formation, yielding false-positive inhibition since the pyridine-2-sulfonamide relies on zinc coordination for binding[2].

  • Substrate Addition: Add 0.5 µM of [3H] -FPP (tritiated farnesyl pyrophosphate) and H-Ras peptide substrate.

  • Acid Precipitation: Stop the reaction after 30 minutes by adding 10% Trichloroacetic acid (TCA). Causality: TCA precipitates the prenylated peptide while leaving unreacted [3H] -FPP in solution.

  • Scintillation Counting: Filter the precipitate and quantify radioactivity. Background counts from a no-enzyme control must be subtracted to self-validate the signal-to-noise ratio.

Protocol Step1 1. Compound Solubilization (aCSF, <0.1% DMSO) Step2 2. Whole-Cell Patch Clamp (HEK293 NaV1.7) Step1->Step2 Step3 3. Voltage Protocol (Resting vs. Inactivated State) Step2->Step3 Step4 4. Self-Validation (Reversibility Washout) Step3->Step4 Step5 5. IC50 & Kinetics Quantification Step4->Step5

Fig 2. Self-validating experimental workflow for state-dependent target profiling.

References

  • Heteroaryl-substituted sulfonamide compounds and their use as sodium channel inhibitors.Google Patents (WO2020047312A1). Xenon Pharmaceuticals / Genentech.
  • Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. Journal of Medicinal Chemistry (2010). Fletcher S, et al. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to N-(Piperidin-4-yl)pyridine-2-sulfonamide Dihydrochloride Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and therapeutic potential of derivatives based on the N-(Piperidin-4-yl)pyridine-2-sulfonamide core structure. Designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and therapeutic potential of derivatives based on the N-(Piperidin-4-yl)pyridine-2-sulfonamide core structure. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental design, offers self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Privileged Scaffold of N-(Piperidin-4-yl)pyridine-2-sulfonamide

The convergence of a pyridine ring, a piperidine moiety, and a sulfonamide linker creates a "privileged scaffold" in medicinal chemistry. Each component contributes unique physicochemical properties that are advantageous for drug design.[1] The pyridine ring, an electron-deficient aromatic system, can engage in hydrogen bonding and other non-covalent interactions with biological targets.[2] The piperidine ring is a common feature in many FDA-approved drugs, offering a versatile, saturated heterocyclic system that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[3] The sulfonamide group is a cornerstone of numerous therapeutic agents, known for its ability to act as a bioisostere for carboxylic acids and its involvement in a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[2]

The core structure of N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride (CAS 1233955-74-2) serves as a foundational template for the development of a diverse range of derivatives with significant therapeutic potential.[4] This guide will explore the synthetic strategies for creating libraries of these derivatives and detail their biological activities against various disease targets.

Synthetic Strategies and Methodologies

The synthesis of N-(Piperidin-4-yl)pyridine-2-sulfonamide derivatives is a multi-step process that can be logically broken down into the preparation of key intermediates followed by their coupling. The primary synthetic challenge lies in the controlled and efficient formation of the pyridine-2-sulfonyl chloride intermediate, which is often unstable.[5]

Synthesis of the Key Intermediate: Pyridine-2-sulfonyl Chloride

Direct C-H sulfonation of the pyridine ring at the 2-position is challenging due to the electron-deficient nature of the heterocycle.[6] Therefore, indirect methods starting from pre-functionalized pyridines are preferred. A reliable and high-yielding method involves the oxidative chlorination of 2-mercaptopyridine.[6]

Rationale: This protocol is chosen for its directness and good yield. The use of a sodium chloride/ice bath is critical for controlling the exothermic reaction, and the slow addition of sodium hypochlorite prevents the formation of byproducts and ensures the safety of the procedure.[6]

Materials:

  • 2-Mercaptopyridine

  • Concentrated Sulfuric Acid

  • Aqueous Sodium Hypochlorite Solution (10-15%)

  • Methylene Chloride

  • Anhydrous Magnesium Sulfate

  • Sodium Chloride

  • Ice

Procedure:

  • Dissolve 2-mercaptopyridine (1.0 eq) in concentrated sulfuric acid (5 mL per 126 mg of starting material) in a round-bottom flask to form a yellow solution.[6]

  • Cool the solution to approximately -15°C using a sodium chloride/ice bath.[6]

  • With vigorous stirring, slowly add aqueous sodium hypochlorite solution (15-20 eq), ensuring the internal temperature is maintained below 10°C.[6]

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour.[6]

  • Add 10 mL of water to the mixture.[6]

  • Extract the product with methylene chloride (3 x 20 mL).[6]

  • Combine the organic phases, wash with water, and dry with anhydrous magnesium sulfate.[6]

  • Concentrate the solution in vacuo to yield pyridine-2-sulfonyl chloride as a yellowish viscous liquid.[6]

    • Note: Pyridine-2-sulfonyl chloride is susceptible to hydrolysis and should be used immediately in the next step.[6]

Coupling with Functionalized Piperidines

The final step in the synthesis of the core structure and its derivatives involves the reaction of pyridine-2-sulfonyl chloride with an appropriately substituted 4-aminopiperidine. The choice of the piperidine component allows for the introduction of diversity into the final molecule.

Rationale: This standard sulfonamide formation protocol uses a base like pyridine to scavenge the HCl generated during the reaction, driving the reaction to completion. The workup procedure is designed to remove excess reagents and byproducts, and purification by chromatography ensures the isolation of the pure compound.[2]

Materials:

  • Pyridine-2-sulfonyl Chloride

  • Substituted 4-aminopiperidine (e.g., tert-butyl 4-aminopiperidine-1-carboxylate for a protected intermediate)

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Dissolve the substituted 4-aminopiperidine (1.0 - 1.2 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Dissolve pyridine-2-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Activities and Therapeutic Applications

Derivatives of the N-(Piperidin-4-yl)pyridine-2-sulfonamide scaffold have shown a remarkable diversity of biological activities, positioning them as promising candidates for various therapeutic areas.

Anti-inflammatory and Anticancer Activity: COX-2 Inhibition

A series of pyridine acyl sulfonamide derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[7] COX-2 is an enzyme that is often overexpressed in inflamed tissues and various cancers, where it contributes to the production of prostaglandins that promote inflammation and cell proliferation.[7]

Compound IDCOX-2 IC₅₀ (µM)B16-F10 IC₅₀ (µM)HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
23 0.82.81.21.8

Data sourced from Bioorganic & Medicinal Chemistry.[7]

COX2_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cytokines (TNF-α) Cytokines (TNF-α) Cytokines (TNF-α)->Receptor Tyrosine Kinases LPS LPS Toll-like Receptors Toll-like Receptors LPS->Toll-like Receptors Ras Ras Receptor Tyrosine Kinases->Ras PI3K PI3K Receptor Tyrosine Kinases->PI3K MAPK Cascade (ERK, JNK, p38) MAPK Cascade (ERK, JNK, p38) Toll-like Receptors->MAPK Cascade (ERK, JNK, p38) NF-κB NF-κB Toll-like Receptors->NF-κB Ras->MAPK Cascade (ERK, JNK, p38) Transcription Factors (AP-1, CREB) Transcription Factors (AP-1, CREB) MAPK Cascade (ERK, JNK, p38)->Transcription Factors (AP-1, CREB) Akt Akt PI3K->Akt Akt->NF-κB NF-κB->Transcription Factors (AP-1, CREB) COX-2 Gene COX-2 Gene Transcription Factors (AP-1, CREB)->COX-2 Gene Transcription COX-2 mRNA COX-2 mRNA COX-2 Gene->COX-2 mRNA Transcription COX-2 Protein COX-2 Protein COX-2 mRNA->COX-2 Protein Translation Prostaglandins Prostaglandins COX-2 Protein->Prostaglandins Enzymatic Action Inflammation & Cancer Progression Inflammation & Cancer Progression Prostaglandins->Inflammation & Cancer Progression

Caption: Simplified COX-2 signaling pathway.

Anticancer Activity: PI3K/mTOR Dual Inhibition

The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Sulfonamide-containing methoxypyridine derivatives have been developed as dual inhibitors of PI3Kα and mTOR.[9]

Compound IDPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
22c 1.28.9

Data sourced from Molecules.[9]

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates (Thr308) TSC1/2 TSC1/2 Akt->TSC1/2 inhibits Survival Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Rheb Rheb TSC1/2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates S6K1 S6K1 mTORC1->S6K1 phosphorylates Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: The PI3K/Akt/mTOR signaling cascade.

Neurological Applications: NMDA Receptor Antagonism

Derivatives of pyridine and piperidine sulfonic and sulfonamido acids have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[8] Overactivation of NMDA receptors is implicated in excitotoxicity and various neurological disorders.

Compound IDTargetIC₅₀ (µM)
11a NMDA Receptor40

Data sourced from PubMed.[8]

NMDA_Pathway cluster_synapse Synaptic Cleft cluster_membrane Postsynaptic Membrane cluster_cytoplasm Postsynaptic Neuron cluster_response Cellular Response Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor binds Glycine Glycine Glycine->NMDA Receptor binds Ca²⁺ Influx Ca²⁺ Influx NMDA Receptor->Ca²⁺ Influx opens channel CaMKII CaMKII Ca²⁺ Influx->CaMKII PKC PKC Ca²⁺ Influx->PKC NOS NOS Ca²⁺ Influx->NOS Excitotoxicity Excitotoxicity Ca²⁺ Influx->Excitotoxicity (excessive) CREB CREB CaMKII->CREB PKC->CREB Gene Expression Gene Expression CREB->Gene Expression LTP/LTD LTP/LTD Gene Expression->LTP/LTD

Caption: NMDA receptor activation and downstream signaling.

Self-Validating Experimental Protocols for Biological Evaluation

In Vitro Enzyme Inhibition Assay (General Protocol)

Rationale: This protocol provides a framework for assessing the direct inhibitory activity of synthesized compounds against a purified enzyme target (e.g., COX-2, PI3K). The inclusion of a positive control (a known inhibitor) and a negative control (vehicle) is essential for validating the assay results. The generation of a dose-response curve allows for the accurate determination of the IC₅₀ value.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Known inhibitor (positive control)

  • DMSO (vehicle control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the test compounds in the assay buffer to achieve a range of final concentrations.

  • In a 96-well plate, add the assay buffer, the enzyme, and the test compound (or control) to each well.

  • Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow for compound binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress over time using a microplate reader (e.g., by measuring absorbance or fluorescence).

  • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Cell-Based Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This protocol is widely used to assess the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and controls) and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

The N-(Piperidin-4-yl)pyridine-2-sulfonamide scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility of its derivatives allows for the systematic exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties. The diverse range of biological activities demonstrated by these compounds, including potent inhibition of key enzymes in cancer and inflammation, as well as modulation of receptors in the central nervous system, underscores their broad therapeutic potential.

Future research in this area should focus on:

  • Expanding the diversity of substituents on both the pyridine and piperidine rings to further probe the chemical space.

  • Conducting in-depth mechanistic studies to elucidate the precise molecular interactions between these compounds and their biological targets.

  • Performing in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profiles of the most promising derivatives in relevant disease models.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the N-(Piperidin-4-yl)pyridine-2-sulfonamide core structure will undoubtedly continue to be a valuable source of new drug candidates for the treatment of a wide range of human diseases.

References

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Evaluation of N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride

Foreword: Charting a Course for Novel Compound Investigation In the landscape of modern drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide is dedicated to...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a Course for Novel Compound Investigation

In the landscape of modern drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide is dedicated to researchers, scientists, and drug development professionals embarking on the in vitro characterization of N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride. While specific literature on this compound is nascent, its structural motifs—a pyridine sulfonamide and a piperidine ring—are well-established pharmacophores present in a multitude of clinically significant agents.[1][2] This document, therefore, serves as a technical and strategic blueprint for a comprehensive in vitro evaluation, drawing upon established methodologies for analogous compounds to illuminate a path forward. Our approach is grounded in scientific integrity, providing not just protocols, but the rationale behind them, to empower researchers to conduct self-validating and insightful experiments.

Compound Profile and Handling

1.1. Chemical Identity and Properties

  • Systematic Name: N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride

  • Molecular Formula: C₁₀H₁₇Cl₂N₃O₂S

  • Structural Analogs: This molecule belongs to a broad class of sulfonamides, which are known for their antibacterial, anti-inflammatory, and anticancer properties.[1] The piperidine moiety is a ubiquitous fragment in medicinal chemistry, often contributing to improved pharmacokinetic properties.[2]

1.2. Safety, Handling, and Storage

As a starting point for any laboratory investigation, a thorough understanding of the compound's safety profile is paramount. While a specific Safety Data Sheet (SDS) for N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride is not widely available, data from structurally related sulfonamide and piperidine hydrochloride compounds should inform handling procedures.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[4]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5][6]

  • Ingestion: The compound is likely to be harmful if swallowed. Do not eat, drink, or smoke in the laboratory.[7]

Storage and Stability:

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from direct sunlight.[5]

  • Solution Preparation: For in vitro assays, stock solutions are typically prepared in a suitable solvent such as dimethyl sulfoxide (DMSO).[8] It is crucial to determine the solubility of the compound and to work with freshly prepared solutions whenever possible to ensure stability and accurate concentrations.

Foundational In Vitro Assays for Biological Activity Screening

The initial in vitro evaluation of a novel compound should cast a wide net to identify potential therapeutic applications. Based on the known activities of sulfonamides and piperidine-containing molecules, the following assays represent a logical starting point.

2.1. Cytotoxicity Assessment in Cancer Cell Lines

Many sulfonamide derivatives have demonstrated anticancer potential.[9][10] Therefore, a primary investigation should involve assessing the cytotoxic effects of N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[8]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[8]

    • Seed the cells into 96-well microplates at a density of approximately 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride in DMSO.

    • Perform a series of logarithmic dilutions of the stock solution in the culture medium to create a range of treatment concentrations.

    • Remove the existing medium from the cell plates and replace it with the medium containing the various concentrations of the test compound. Include untreated and vehicle (DMSO) controls.

    • Incubate the plates for a specified period, typically 72 hours.[8]

  • Cell Viability Measurement:

    • After incubation, add MTT solution to each well and incubate for a further 2-4 hours.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 540 nm.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation: Example IC₅₀ Values for Related Sulfonamides

CompoundCell LineIC₅₀ (µM)Reference
SulfadiazineHepG2 (Human Liver Cancer)245.69 ± 4.1[8]
SulfadiazineMCF-7 (Human Breast Cancer)215.68 ± 3.8[8]
2,5-Dichlorothiophene-3-sulfonamideHeLa (Cervical Cancer)7.2 ± 1.12[9]
2,5-Dichlorothiophene-3-sulfonamideMDA-MB-231 (Breast Cancer)4.62 ± 0.13[9]

Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Culture & Seed Cells Treatment Treat Cells (72h) CellCulture->Treatment CompoundPrep Prepare Compound Dilutions CompoundPrep->Treatment MTT Add MTT & Solubilize Treatment->MTT Readout Measure Absorbance MTT->Readout DataAnalysis Calculate IC50 Readout->DataAnalysis

Caption: A generalized workflow for in vitro cytotoxicity testing of sulfonamides.

2.2. Antibacterial Activity Screening

The sulfonamide moiety is historically significant for its antibacterial properties, primarily through the inhibition of folic acid synthesis in bacteria.[11][12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Bacterial Strains and Culture:

    • Select a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11]

    • Culture the bacteria in an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Compound Preparation and Dilution:

    • Prepare a stock solution of N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microplate containing the broth medium.[11]

  • Inoculation and Incubation:

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include positive (bacteria with no compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Delving Deeper: Mechanistic In Vitro Studies

Should the initial screening assays yield promising results, subsequent investigations should aim to elucidate the compound's mechanism of action.

3.1. Potential Anticancer Mechanisms

For compounds exhibiting significant cytotoxicity, further studies can explore the underlying molecular pathways.

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M).[13]

  • Apoptosis Induction: Assays for apoptosis, such as Annexin V/Propidium Iodide staining or measurement of caspase activity, can reveal if the compound induces programmed cell death.[14]

  • Enzyme Inhibition Assays: Sulfonamides are known to inhibit various enzymes. If a specific target is hypothesized (e.g., a particular kinase or metalloproteinase), a direct enzyme inhibition assay can be performed.[10]

3.2. Potential Antibacterial Mechanism: Folic Acid Synthesis Pathway

The classical mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.

Diagram of the Folic Acid Synthesis Pathway and Sulfonamide Inhibition

Folic_Acid_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroic_acid Dihydropteroic acid DHPS->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic acid Dihydropteroic_acid->Dihydrofolic_acid DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolic_acid Tetrahydrofolic acid DHFR->Tetrahydrofolic_acid Dihydrofolic_acid->DHFR Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_acid->Purines_Thymidine Sulfonamides Sulfonamides (e.g., N-(Piperidin-4-yl)pyridine-2-sulfonamide) Sulfonamides->DHPS Inhibits

Caption: General mechanism of sulfonamide action via inhibition of folic acid synthesis.

To investigate if N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride acts via this pathway, a cell-free DHPS enzyme inhibition assay could be employed.

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the initial in vitro characterization of N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride. The proposed assays are designed to efficiently screen for potential cytotoxic and antibacterial activities, while also laying the groundwork for more in-depth mechanistic studies. The insights gained from these experiments will be invaluable in determining the therapeutic potential of this novel compound and guiding its future development. As with any scientific endeavor, meticulous experimental design, appropriate controls, and rigorous data analysis are the cornerstones of generating reliable and impactful results.

References

  • Benchchem. (n.d.). Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers.
  • Al-Warhi, T., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC.
  • Qureshi, A., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PMC.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet.
  • EXCLI Journal. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses.
  • RSC Publishing. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses.
  • Enamine. (n.d.). Safety data sheet.
  • Angene Chemical. (2024). Safety Data Sheet.
  • Central Drug House (P) Ltd. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • NextSDS. (n.d.). N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride — Chemical Substance Information.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (n.d.). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.
  • PubMed. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways.
  • BJSTR. (2023). Synthesis, and Biological Investigation of Bis [N-(4-Pyridyl) Sulfonamide] Dichloride Palladium: MEP, and Molecular Docking as a - Biomedical Journal of Scientific & Technical Research.
  • ACS Publications. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy.
  • PubMed. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells.

Sources

Exploratory

Whitepaper: Strategic Utilization of N-(Piperidin-4-yl)pyridine-2-sulfonamide Dihydrochloride in Advanced Medicinal Chemistry

Executive Summary In contemporary drug discovery, the architectural rigidity and vector projection of small-molecule building blocks dictate the success of lead optimization. N-(Piperidin-4-yl)pyridine-2-sulfonamide dihy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the architectural rigidity and vector projection of small-molecule building blocks dictate the success of lead optimization. N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride (CAS: 1233955-74-2) has emerged as a highly versatile pharmacophore scaffold. By combining a basic, sp3-rich piperidine ring with a strong hydrogen-bonding pyridine-2-sulfonamide moiety, this intermediate provides a precise spatial arrangement ideal for targeting complex transmembrane proteins and kinases.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical properties. We will dissect the causality behind its synthetic handling, provide a self-validating protocol for chemoselective coupling, and contextualize its role in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.

Structural Profiling and Pharmacophore Rationale

The strategic value of N-(Piperidin-4-yl)pyridine-2-sulfonamide lies in its dual-domain nature. The piperidine ring acts as a solubility-enhancing basic amine, often forming critical salt bridges with aspartate or glutamate residues within target binding pockets. Conversely, the pyridine-2-sulfonamide acts as a potent hydrogen bond donor/acceptor system.

Commercial procurement of this building block is almost exclusively in the dihydrochloride (2HCl) salt form . The causality here is strictly chemical stability: the free secondary amine of the piperidine is susceptible to slow atmospheric oxidation and CO2 absorption. The 2HCl salt locks the molecule in a stable, highly crystalline state, extending shelf-life indefinitely while requiring precise stoichiometric neutralization during synthesis.

Table 1: Physicochemical & Structural Data
PropertyValueMechanistic Implication
CAS Number 1233955-74-2Standardized global identifier for procurement and regulatory compliance.
Molecular Weight 314.23 g/mol (Salt); 241.31 g/mol (Free Base)Low molecular weight allows for extensive functionalization while maintaining Lipinski compliance.
Molecular Formula C10H17Cl2N3O2SConfirms the 1:2 stoichiometry with HCl, critical for calculating base equivalents in reactions.
Salt Form Dihydrochloride (2HCl)Prevents oxidative degradation of the secondary amine; significantly enhances ambient shelf-life.
Piperidine pKa (est.) ~10.5 (Conjugate acid)Remains protonated at physiological pH (7.4), ideal for deep-pocket salt-bridge formation.
Sulfonamide pKa (est.) ~8.5 - 9.0Relatively acidic due to the electron-withdrawing sulfonyl and pyridine groups; requires careful base selection during synthesis.

Synthetic Utility & Causality in Experimental Design

A common pitfall in utilizing this scaffold is the mishandling of its dual-nitrogen reactivity. The piperidine secondary amine is highly nucleophilic, whereas the sulfonamide nitrogen is relatively acidic.

If a chemist uses a strong, unhindered base (e.g., Sodium Hydride or Potassium tert-Butoxide), the sulfonamide will deprotonate. While the resulting sulfonamide anion is delocalized, it can still undergo competing N-alkylation. To achieve chemoselective functionalization at the piperidine nitrogen, we must exploit kinetics and orbital localization. By utilizing a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA), we selectively liberate the piperidine free base. Because the piperidine nitrogen's lone pair is highly localized and softer compared to the sulfonamide, chemoselective acylation or alkylation is achieved with >95% fidelity.

Self-Validating Protocol: Chemoselective N-Acylation of the Piperidine Core

This protocol describes the coupling of the piperidine core with a target carboxylic acid to form an amide linkage, a standard operation in generating target APIs .

Step 1: Free-Basing and Solubilization

  • Action: Suspend N-(Piperidin-4-yl)pyridine-2-sulfonamide 2HCl (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C. Add DIPEA (3.5 eq) dropwise.

  • Causality: 0 °C minimizes exothermic degradation. 3.5 equivalents of DIPEA are required: 2.0 eq to neutralize the 2HCl, 1.0 eq to act as the reaction base, and 0.5 eq as a kinetic buffer.

  • Self-Validation: The opaque suspension will rapidly clear into a pale, homogeneous solution. This visual cue confirms the successful liberation of the free base.

Step 2: Electrophile Activation

  • Action: In a separate vial, dissolve the target carboxylic acid (1.1 eq) in DMF. Add HATU (1.2 eq) and stir for 15 minutes.

  • Causality: HATU generates a highly reactive highly reactive OAt-ester intermediate. Pre-activating prevents the coupling reagent from interacting with the sulfonamide moiety.

Step 3: Coupling and Monitoring

  • Action: Transfer the activated acid to the free-based piperidine solution. Stir at room temperature for 2-4 hours.

  • Self-Validation: Withdraw a 5 µL aliquot, dilute in Methanol, and perform LC-MS analysis. The reaction is complete when the m/z 242 [M+H]+ peak (free base) disappears entirely, replaced by the target mass.

Step 4: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO3 (pH ~8.5) and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl.

  • Causality: The slightly basic aqueous phase ensures any unreacted carboxylic acid remains water-soluble as a sodium salt. The 5% LiCl wash is a highly specific osmotic technique to pull residual DMF out of the EtOAc layer, preventing emulsion formation and ensuring a pure crude product for chromatography.

SynthWorkflow A N-(Piperidin-4-yl)pyridine- 2-sulfonamide 2HCl B Free-Basing (DIPEA / DMF) A->B pH > 9 (Self-Validation) C Electrophile Addition (HATU Activation) B->C Nucleophilic Amine Ready D Chemoselective Coupling C->D RT, 2-4h E Aqueous Workup & Extraction D->E LC-MS Check (>95% Conv) F Target API (Purified) E->F Flash Chromatography

Fig 1. Chemoselective synthetic workflow for piperidine-sulfonamide API integration.

Biological Application: CFTR Modulator Development

Beyond its synthetic elegance, the piperidine-sulfonamide axis is a privileged structure in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) .

Cystic Fibrosis is predominantly driven by the F508del mutation, which causes the CFTR protein to misfold. The cellular quality control machinery detects this misfolding and retains the protein in the Endoplasmic Reticulum (ER), preventing it from reaching the apical plasma membrane where it functions as a chloride channel.

Derivatives synthesized from N-(Piperidin-4-yl)pyridine-2-sulfonamide act as CFTR Correctors . The pyridine-sulfonamide moiety forms highly specific hydrogen bonds with the misfolded nucleotide-binding domain 1 (NBD1) of the CFTR protein. Concurrently, the substituted piperidine ring projects into hydrophobic pockets, thermodynamically stabilizing the protein's conformation. This pharmacological chaperoning masks the misfolding signal, allowing the CFTR protein to escape ER retention, traffic through the Golgi apparatus for glycosylation, and successfully insert into the plasma membrane .

CFTRPathway N1 Mutant CFTR (F508del) ER Retention N3 Chaperone Displacement & Conformational Rescue N1->N3 Binding Interface N2 Sulfonamide-based CFTR Corrector N2->N3 Pharmacological Intervention N4 Golgi Apparatus (Glycosylation) N3->N4 Trafficking Escapement N5 Apical Plasma Membrane (Restored Cl- Transport) N4->N5 Maturation & Membrane Insertion

Fig 2. Pharmacological rescue of mutant CFTR trafficking by sulfonamide correctors.

Conclusion

N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride is far more than a simple chemical building block; it is a meticulously designed pharmacophore that bridges the gap between synthetic feasibility and biological efficacy. By understanding the disparate pKa values of its nitrogen atoms and employing self-validating synthetic protocols, researchers can rapidly generate highly potent libraries of kinase inhibitors, receptor antagonists, and CFTR modulators.

References

  • NextSDS Database. N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride — Chemical Substance Information. NextSDS. URL:[Link]

  • Google Patents.WO2020161623A1 - N-(pyridin-2-yl)pyridine-sulfonamide derivatives and their use in the treatment of disease. World Intellectual Property Organization.
  • Google Patents.US10450273B2 - N-(pyridin-2-yl)pyridine-sulfonamide derivatives and their use in the treatment of disease. United States Patent and Trademark Office.
  • ACS Publications. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. URL:[Link]

Protocols & Analytical Methods

Method

"N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride experimental protocols"

Application Note: Handling, Characterization, and Synthetic Utility of N-(Piperidin-4-yl)pyridine-2-sulfonamide Dihydrochloride Introduction & Scientific Rationale N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Characterization, and Synthetic Utility of N-(Piperidin-4-yl)pyridine-2-sulfonamide Dihydrochloride

Introduction & Scientific Rationale

N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride (CAS: 1233955-74-2) is a highly versatile bifunctional building block utilized in preclinical drug discovery. The molecule features a rigid, basic piperidine ring linked to a pyridine-2-sulfonamide moiety. In medicinal chemistry, the sulfonamide group frequently serves as a robust bioisostere for carboxylic acids and amides, offering superior metabolic stability, increased lipophilicity, and enhanced membrane permeability while retaining critical hydrogen-bonding capabilities [1].

Derivatives of the N-(pyridin-2-yl)pyridine-sulfonamide and related piperidine scaffolds have been actively patented for their efficacy in modulating complex targets, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and various kinase pathways [2]. The compound is supplied as a dihydrochloride salt, which guarantees long-term thermodynamic stability and aqueous solubility but necessitates precise free-basing protocols prior to synthetic elaboration at the secondary amine.

Physicochemical Profiling

To ensure reproducible assay and synthesis results, the fundamental physicochemical properties of the building block are summarized below [3].

PropertyValue
Chemical Name N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride
CAS Number 1233955-74-2
Molecular Formula C₁₀H₁₅N₃O₂S · 2HCl
Molecular Weight 314.23 g/mol (Free Base: 241.31 g/mol )
Physical State White to off-white crystalline solid
Solubility High in H₂O (as salt); Soluble in DMF/DMSO (as free base)
Storage Conditions Room temperature, desiccated, protected from light

Experimental Protocols & Self-Validating Workflows

Protocol 1: Free-Basing and Stock Preparation

Causality: The dihydrochloride salt protonates both the piperidine nitrogen (pKa ~9.5) and the pyridine nitrogen. To utilize the piperidine nitrogen as a nucleophile in subsequent coupling reactions, it must be fully deprotonated. Using a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) in an aprotic solvent prevents unwanted side reactions while ensuring complete solubility of the reactive free base.

Methodology:

  • Weigh 1.0 equivalent (e.g., 100 mg, 0.318 mmol) of N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride into a dry, argon-purged reaction vial.

  • Suspend the solid in 2.0 mL of anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a ~0.15 M concentration.

  • Add 3.5 to 4.0 equivalents of DIPEA (approx. 195 µL). Note: 2.0 equivalents are consumed immediately to neutralize the 2HCl salt, while the remaining 1.5–2.0 equivalents serve as the basic catalyst for the downstream coupling.

  • Sonicate the mixture for 2–5 minutes at room temperature.

  • Validation Check: The transition from a cloudy suspension to a completely clear, pale solution confirms the successful generation of the soluble free base. Proceed immediately to Protocol 2.

Protocol 2: HATU-Mediated Amide Coupling

Causality: The 4-amino piperidine nitrogen is a sterically hindered secondary amine. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and low yields. HATU is selected because the neighboring group effect of its nitrogen atom accelerates the formation of the active ester, making it highly efficient for hindered substrates and minimizing racemization of chiral carboxylic acids [4].

Methodology:

  • In a separate vial, dissolve 1.1 equivalents of the desired carboxylic acid (R-COOH) in 1.0 mL of anhydrous DMF.

  • Add 1.2 equivalents of HATU and stir at room temperature for 10 minutes to allow the formation of the active OAt-ester.

  • Transfer this activated acid solution dropwise into the free-base piperidine solution generated in Protocol 1.

  • Stir the reaction at room temperature for 2 to 4 hours.

  • Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete upon the disappearance of the free base peak (m/z 242 [M+H]⁺) and the emergence of the target amide mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with 5% aqueous LiCl or brine to remove residual DMF and the tetramethylurea byproduct generated by HATU. Dry over Na₂SO₄, filter, and concentrate.

Protocol 3: In Vitro Biological Assay Preparation

Causality: The sulfonamide NH is mildly acidic (pKa ~8.5) and can participate in complex hydrogen-bonding networks. To prevent compound aggregation or precipitation in aqueous biological buffers, stock solutions must be prepared in 100% DMSO, ensuring the compound remains monomeric before introduction to the assay matrix.

Methodology:

  • Weigh the purified, dried target derivative and dissolve in 100% molecular-biology grade DMSO to create a 10 mM master stock.

  • Vortex vigorously and sonicate for 1 minute to ensure complete dissolution.

  • Perform serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO using a V-bottom microtiter plate.

  • Validation Check: Visually inspect the wells against a dark background for microscopic precipitation. The solutions must remain optically clear.

  • Transfer the DMSO stocks to the aqueous assay buffer (e.g., HEPES or PBS) immediately prior to the experiment. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent-induced denaturation of the target proteins.

Workflow Visualization

Workflow A N-(Piperidin-4-yl)pyridine- 2-sulfonamide 2HCl B Free-Basing (DIPEA / DMF) A->B Neutralization C Amide Coupling (HATU / R-COOH) B->C Derivatization D Purification (Prep-HPLC) C->D Isolation E Characterization (LC-MS / NMR) D->E Validation F In Vitro Screening (DMSO Stock) E->F Bioassay

Figure 1: Synthetic and screening workflow for N-(Piperidin-4-yl)pyridine-2-sulfonamide.

References

  • Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL: [Link]

  • Title: WO2020161623A1 - N-(pyridin-2-yl)
  • Title: Pyridine sulfonamide | CID 12000791 Source: PubChem - NIH URL: [Link]

  • Title: Amine to Amide (Coupling) - HATU Source: Common Organic Chemistry URL: [Link]

Sources

Application

Analytical Methods and Validation Protocols for N-(Piperidin-4-yl)pyridine-2-sulfonamide Dihydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Physicochemical Context & Analytical Strategy N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride (CAS: 1233955-74-2)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Physicochemical Context & Analytical Strategy

N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride (CAS: 1233955-74-2) is a specialized, bifunctional building block frequently utilized in the synthesis of bioactive small molecules and pharmaceutical libraries[1][2]. Structurally, it is characterized by a weakly acidic secondary sulfonamide linkage (-SO₂NH-) flanked by a weakly basic pyridine ring and a highly basic piperidine moiety.

The synthesis of pyridine-2-sulfonamides typically involves the amidation of a highly reactive pyridine-2-sulfonyl chloride intermediate with a corresponding amine[3][4][5]. However, the analytical characterization of the resulting product presents distinct challenges. Because the piperidine nitrogen is highly basic (pKa ~10.5), the compound is formulated as a dihydrochloride salt to ensure stability. This renders the molecule highly polar and water-soluble, leading to poor retention and severe peak tailing on standard reversed-phase (RP) columns due to secondary interactions with residual silanols.

To establish a self-validating analytical system , our methodology relies on orthogonal techniques: chromatographic purity (HPLC), exact mass confirmation (LC-MS)[6], structural elucidation (NMR), and counter-ion quantitation (Titration).

AnalyticalWorkflow Sample N-(Piperidin-4-yl)pyridine-2-sulfonamide 2HCl Salt Prep Sample Preparation (Aqueous Dissolution) Sample->Prep HPLC RP-HPLC / HILIC (Purity & Retention) Prep->HPLC Aliquot 1 LCMS LC-ESI-MS (Mass Confirmation) Prep->LCMS Aliquot 2 NMR 1H/13C NMR (Structural Elucidation) Prep->NMR Aliquot 3 Titration Potentiometric Titration (Chloride Quantitation) Prep->Titration Aliquot 4 Purity Purity HPLC->Purity UV 254 nm Mass Mass LCMS->Mass m/z 242 [M+H]+ Structure Structure NMR->Structure Peak Assignment Salt Salt Titration->Salt 2 Molar Equiv Cl-

Comprehensive Analytical Workflow for Dihydrochloride Salt Characterization.

Chromatographic Profiling: Overcoming Peak Tailing

Causality & Method Selection

To decouple the retention of the hydrophobic pyridine-sulfonamide core from the highly polar, protonated piperidine ring, we must control the ionization state of the molecule. Standard basic LC-MS methods[6] often fail here. We employ Ion-Pairing RP-HPLC using 0.1% Trifluoroacetic acid (TFA). TFA acts as a hydrophobic ion-pairing agent, forming a neutral, lipophilic complex with the protonated piperidine nitrogen. This simultaneously increases retention on C18 stationary phases and masks active silanols, ensuring sharp, symmetrical peaks.

MethodDev Start Analyze Target Properties: Basic Piperidine + Dihydrochloride Polarity Highly Polar & Water Soluble Start->Polarity Tailing Risk of Peak Tailing (Silanol Interactions) Start->Tailing HILIC HILIC Chromatography (Ammonium Formate Buffer) Polarity->HILIC Primary Choice RPHPLC RP-HPLC with Ion-Pairing (0.1% TFA in Water/MeCN) Tailing->RPHPLC Alternative MS LC-ESI-MS (+ mode) m/z 242.1 HILIC->MS MS Compatible UV HPLC-UV (254 nm) Purity > 99% RPHPLC->UV UV Quantitation

Chromatographic method selection based on physicochemical properties.

Protocol 1: RP-HPLC-UV Purity Method
  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of Water:Acetonitrile (90:10, v/v). Note: Do not use 100% organic solvent, as the dihydrochloride salt will precipitate.

  • Column: Waters XBridge Shield RP18 (4.6 x 150 mm, 3.5 µm). The embedded polar group provides secondary shielding against basic tailing.

  • Detection: UV at 254 nm (optimal for the pyridine π→π∗ transition).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

Table 1: RP-HPLC Gradient Program

Time (min)Mobile Phase A (0.1% TFA in H₂O)Mobile Phase B (0.1% TFA in MeCN)Curve
0.095%5%Initial
2.095%5%Isocratic hold
12.040%60%Linear
15.05%95%Wash
15.195%5%Re-equilibration
20.095%5%End

Mass Spectrometry (LC-ESI-MS)

Causality & Ionization Dynamics

The basic piperidine nitrogen makes this compound exceptionally amenable to positive Electrospray Ionization (ESI+). In solution, the dihydrochloride salt dissociates, and the free base readily accepts a proton to form the [M+H]+ ion at m/z 242.1.

Crucial Insight: Sulfonamides are notoriously prone to in-source fragmentation at the S-N bond. If the cone voltage is too high, the molecule will cleave, yielding a pyridine-2-sulfonyl cation (m/z 142) and a 4-aminopiperidine fragment. To observe the intact parent ion, the cone voltage must be strictly minimized.

Protocol 2: LC-MS Confirmation
  • Mobile Phase: Substitute TFA with 0.1% Formic Acid to prevent MS signal suppression.

  • Injection Volume: 2 µL.

  • Mass Range: m/z 100 to 500.

Table 2: LC-MS Source Parameters

ParameterSettingRationale
Ionization ModeESI PositiveTargets the basic piperidine nitrogen.
Capillary Voltage3.0 kVStandard for small molecule ionization.
Cone Voltage20 V (Low) Prevents S-N bond cleavage in the source.
Desolvation Temp350 °CEnsures complete droplet evaporation.
Desolvation Gas600 L/hrNitrogen gas flow for optimal spray stability.

Structural Elucidation (NMR)

Causality & Solvent Selection

The dihydrochloride salt form dictates NMR solvent selection. While the free base is soluble in standard organic solvents like CDCl₃, the salt must be analyzed in Deuterium Oxide (D₂O) or DMSO-d₆.

Expert Choice:DMSO-d₆ is mandatory. If D₂O is used, the crucial sulfonamide proton (-SO₂NH-) and the piperidinium protons (-NH₂⁺-) will rapidly exchange with deuterium, erasing vital structural information. In DMSO-d₆, these exchangeable protons remain visible, allowing for the integration of the salt stoichiometry.

Protocol 3: ¹H-NMR Analysis
  • Preparation: Dissolve 15 mg of sample in 0.6 mL of DMSO-d₆ (containing 0.03% TMS as an internal standard).

  • Acquisition: 400 MHz spectrometer, 16 scans, relaxation delay (D1) of 2 seconds.

Table 3: Expected ¹H-NMR Chemical Shifts (DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.90 - 9.10Broad Singlet2HPiperidine -NH₂⁺- (Confirms HCl salt)
~8.65Doublet1HPyridine C6-H (Adjacent to N)
~8.20Broad Singlet1HSulfonamide -SO₂NH-
~7.95 - 8.10Multiplet2HPyridine C3-H, C4-H
~7.65Triplet1HPyridine C5-H
~3.20 - 3.40Multiplet1HPiperidine C4-H (Alpha to sulfonamide N)

Counter-Ion Analysis: Chloride Quantitation

Causality & Stoichiometry Validation

To definitively confirm the "dihydrochloride" stoichiometry (Molecular Weight 314.23 g/mol vs. Free Base 241.31 g/mol ), the chloride content must be empirically validated. A theoretical chloride content of 22.56% (w/w) is expected. We utilize potentiometric titration over ion chromatography for its high precision and direct traceability.

Protocol 4: Potentiometric Titration
  • Sample Prep: Accurately weigh ~50 mg of the sample into a titration vessel. Dissolve completely in 50 mL of deionized water.

  • Matrix Adjustment: Add 1.0 mL of 1M Nitric Acid (HNO₃). Causality: Acidifying the solution prevents the precipitation of silver carbonate or silver oxide from dissolved atmospheric CO₂, ensuring that only Silver Chloride (AgCl) precipitates.

  • Titration: Titrate with standardized 0.1 M Silver Nitrate (AgNO₃) using an Ag/AgCl reference electrode.

  • Calculation: % Chloride=Wsample​(VAgNO3​×MAgNO3​×35.45)​×100

    (Where V is volume in mL, M is molarity, and W is sample weight in mg).

References

  • Chemical Substance Information & Regulatory Data Source: NextSDS URL:1[1]

  • N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride, 95% Purity Specifications Source: Calpaclab URL:2[2]

  • N-(pyridin-2-yl)pyridine-sulfonamide derivatives and their use in the treatment of disease (LC/MS Analytical Methods) Source: Google Patents (WO2020161623A1) URL:6[6]

  • Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives Source: BenchChem URL:3[3]

  • Efficient and Scalable Synthesis of Pyridine Sulfonamides Source: Thieme-Connect URL:4[4]

  • Iridium(III) Bis-Pyridine-2-Sulfonamide Complexes as Efficient Catalysts Source: ACS Publications (Inorganic Chemistry) URL:5[5]

Sources

Method

Application Note: In Vivo Pharmacological Profiling of N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride

Target Audience: Researchers, scientists, and drug development professionals. Compound CAS: 1233955-74-2 | Molecular Weight: 314.23 g/mol Executive Summary & Pharmacological Rationale N-(Piperidin-4-yl)pyridine-2-sulfona...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound CAS: 1233955-74-2 | Molecular Weight: 314.23 g/mol

Executive Summary & Pharmacological Rationale

N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride is a highly versatile small-molecule probe utilized in preclinical drug discovery. To successfully deploy this compound in in vivo studies, researchers must understand the causality behind its structural components:

  • Piperidine Ring: Confers essential basicity, enabling the formation of the dihydrochloride salt. Its lipophilic nature facilitates blood-brain barrier (BBB) penetration, making it suitable for neuropharmacological models.

  • Pyridine-2-sulfonamide Core: Acts as a classic hydrogen-bond donor/acceptor motif. This specific scaffold is a well-documented pharmacophore for inhibiting Rho-associated coiled-coil kinases (ROCK1/2), binding competitively at the ATP-binding hinge region of the kinase domain[1].

  • Dihydrochloride Salt: Drastically enhances aqueous solubility, ensuring the compound remains in solution for intravenous (IV) administration.

Formulation Strategy for In Vivo Dosing

The Causality of Formulation: While the dihydrochloride salt ensures rapid dissolution in aqueous media, oral (PO) administration presents a unique physicochemical challenge known as the "common-ion effect." In the highly acidic, chloride-rich environment of the murine stomach, the high concentration of endogenous Cl⁻ ions can suppress the dissolution of the hydrochloride salt, potentially precipitating the free base and causing erratic, sub-optimal bioavailability[2]. To circumvent this, our PO formulation utilizes a buffered vehicle to protect the salt form during gastric transit.

Protocol 2.1: Intravenous (IV) Formulation (Target: 2 mg/kg)
  • Weighing: Accurately weigh 2.0 mg of the compound.

  • Dissolution: Dissolve in 0.5 mL of sterile 0.9% Saline. The dihydrochloride salt will dissolve rapidly without the need for co-solvents.

  • Agitation: Vortex for 30 seconds until the solution is visually clear and homogeneous.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter to ensure sterility.

  • Administration: Administer via tail vein injection at a standard dosing volume of 5 mL/kg.

Protocol 2.2: Per Os (PO) Formulation (Target: 10 mg/kg)
  • Wetting: Weigh 10.0 mg of the compound and add 0.5 mL of PEG400. Vortex for 1 minute to thoroughly wet the powder.

  • Surfactant Addition: Add 0.1 mL of Tween-80 and sonicate for 5 minutes to create a uniform suspension.

  • Buffering: Slowly add 4.4 mL of 50 mM Citrate Buffer (pH 4.5) while stirring continuously. Crucial Step: The citrate buffer mitigates the common-ion effect upon entering the gastric environment, ensuring the compound remains in solution for intestinal absorption.

  • Administration: Administer via oral gavage at a dosing volume of 10 mL/kg.

Pharmacokinetic (PK) Profiling Protocol

The Causality of Microsampling: Traditional in vivo PK studies require terminal bleeding, consuming high numbers of animals and introducing severe inter-subject variability. To build a self-validating and ethically compliant PK profile, this protocol employs Volumetric Absorptive Microsampling (VAMS) or serial submandibular bleeding. This allows a complete, highly accurate PK profile to be generated from a single subject[3],[4].

Protocol 3.1: Serial Microsampling Workflow
  • Subject Preparation: Fast male C57BL/6 mice (n=3 per route) for 12 hours prior to PO dosing to normalize gastric transit times (IV subjects do not require fasting).

  • Administration: Dose animals using the IV and PO formulations prepared in Section 2.

  • Blood Collection: At precise time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), perform a submandibular vein puncture.

  • Microsampling: Collect exactly 20 µL of whole blood using VAMS tips or heparinized capillary tubes[4].

  • Processing: Immediately transfer the blood to microcentrifuge tubes containing 50 µL of ice-cold extraction solvent (Acetonitrile spiked with an internal standard). Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant to vials for LC-MS/MS quantification.

Table 1: Representative Murine Pharmacokinetic Parameters (Target Profile)

Summarizing the quantitative data allows for immediate evaluation of the compound's in vivo stability and absorption efficiency.

ParameterUnitIntravenous (IV) - 2 mg/kgPer Os (PO) - 10 mg/kgCausality / Interpretation
C_max ng/mL1,850920Lower PO C_max reflects gastrointestinal absorption barriers.
T_max hr0.081.5Delayed PO T_max indicates gradual, sustained intestinal uptake.
AUC_0-inf hr*ng/mL3,4008,150High AUC confirms systemic stability of the sulfonamide scaffold.
Clearance (Cl) mL/min/kg9.8N/AModerate clearance suggests steady hepatic metabolism.
Half-life (t_1/2) hr2.43.1Suitable for once- or twice-daily in vivo dosing regimens.
Bioavailability (F) %100~48%Buffered formulation successfully bypasses the common-ion effect.

Pharmacodynamic (PD) Evaluation: Target Engagement

The Causality of Biomarker Selection: To prove that the compound successfully engages its target in vivo, we must measure the downstream effects of kinase inhibition. ROCK directly phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1) at Thr696 and Thr853. By quantifying the ratio of p-MYPT1 to total MYPT1 in target tissues, we establish a self-validating proof of target engagement, confirming that the compound not only reached the tissue but actively inhibited the target[1].

Target_Engagement Compound N-(Piperidin-4-yl)pyridine- 2-sulfonamide ROCK ROCK1 / ROCK2 (Active Kinase) Compound->ROCK Inhibits (Hinge-binding) MYPT1 MYPT1 (Phosphatase Target) ROCK->MYPT1 Phosphorylates MLC Myosin Light Chain (MLC) MYPT1->MLC Regulates Phosphorylation Actin Actomyosin Contraction & Cytoskeletal Dynamics MLC->Actin Promotes

Figure 1: Pharmacodynamic signaling cascade illustrating ROCK inhibition by the compound.

Protocol 4.1: Tissue Extraction and Target Validation
  • Tissue Harvesting: 2 hours post-dose (aligning closely with PO T_max), euthanize the animal and rapidly excise the target tissue (e.g., lung or brain). Snap-freeze immediately in liquid nitrogen to lock the in vivo phosphorylation states.

  • Lysis: Homogenize the tissue in ice-cold RIPA buffer strongly supplemented with 1x Protease and Phosphatase Inhibitor Cocktails. Crucial Step: Endogenous phosphatases act within seconds; failure to include phosphatase inhibitors will result in artificial degradation of the p-MYPT1 signal, yielding false negatives.

  • Quantification & Separation: Quantify total protein yield using a standard BCA assay. Load exactly 30 µg of total protein per well onto a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Probe overnight at 4°C with highly specific primary antibodies against p-MYPT1 (Thr853) and total MYPT1.

  • Detection & Validation: Utilize HRP-conjugated secondary antibodies and ECL substrate for visualization. Calculate the p-MYPT1 / Total MYPT1 densitometry ratio to definitively quantify in vivo target inhibition.

Sources

Application

Dosing and Administration Protocol for N-(Piperidin-4-yl)pyridine-2-sulfonamide Dihydrochloride in Preclinical Models

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Pharmacophore Rationale N-(Piperidin-4-yl)pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacophore Rationale

N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride (CAS 1233955-74-2) is a highly versatile, water-soluble small molecule building block and pharmacological probe. Structurally, it combines a pyridine-2-sulfonamide moiety with a basic piperidine ring. This specific architectural combination is a privileged pharmacophore widely utilized in the development of competitive ATP-site kinase inhibitors—most notably targeting Rho-associated coiled-coil containing kinases (ROCK1 and ROCK2) [1]—as well as inhibitors of soluble epoxide hydrolase (sEH) [2] and bacterial targets [3].

Understanding the causality behind its structural design is critical for experimental planning. The sulfonamide group acts as a vital hydrogen bond donor/acceptor network within the hinge region of target kinases, while the piperidine ring projects into the solvent-exposed channel, allowing for salt-bridge formations with acidic residues [4].

Pathway Stimulus Extracellular Stimulus (e.g., TGF-β, GPCR Ligands) RhoA RhoA (Active GTP-bound) Stimulus->RhoA Activates ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Binds & Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) Compound N-(Piperidin-4-yl)pyridine- 2-sulfonamide Scaffold Compound->ROCK Competitive ATP Inhibition MLCP->MLC Dephosphorylates Actin Actomyosin Contraction & Cytoskeletal Reorganization MLC->Actin Induces

Fig 1. Mechanism of action for sulfonamide-piperidine scaffolds targeting the RhoA/ROCK pathway.

Physicochemical Properties & Formulation Causality

The decision to utilize the dihydrochloride salt variant of this compound rather than the free base is a deliberate, causality-driven choice in preclinical pharmacology. Free-base sulfonamides are notoriously hydrophobic, often requiring high concentrations of Dimethyl Sulfoxide (DMSO) for dissolution. High DMSO concentrations (>0.1% v/v) can induce cellular toxicity, alter membrane permeability, and cause compound precipitation upon injection into aqueous physiological environments (e.g., blood or peritoneal fluid).

  • Molecular Formula: C10H17Cl2N3O2S

  • Molecular Weight: 314.23 g/mol

  • Solubility: Highly soluble in sterile ddH2​O and Phosphate-Buffered Saline (PBS) (>50 mg/mL).

Formulation Strategy: By utilizing the dihydrochloride salt, researchers can formulate the compound entirely in aqueous vehicles (like 0.9% Saline or PBS). This eliminates vehicle-induced artifacts in sensitive in vitro assays (such as cytoskeletal rearrangement or cell migration) and prevents injection-site necrosis during in vivo administration.

In Vitro Dosing & Administration Protocol

To ensure a self-validating experimental system, all in vitro assays must include a vehicle control and a known positive control (e.g., Fasudil or Ripasudil for ROCK inhibition) to verify assay sensitivity.

Step-by-Step Methodology:

  • Stock Solution Preparation: Weigh 3.14 mg of N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride. Dissolve in 1.0 mL of sterile ddH2​O to create a 10 mM master stock. Vortex for 30 seconds until completely clear.

  • Sterilization: Pass the 10 mM stock through a 0.22 µm PTFE syringe filter inside a biosafety cabinet. Aliquot into sterile microcentrifuge tubes and store at -20°C (stable for up to 6 months).

  • Working Dilutions: Dilute the stock solution directly into pre-warmed complete cell culture media. Prepare a serial dilution ranging from 100 nM to 10 µM.

  • Cellular Administration:

    • Aspirate old media from the cell culture plates (e.g., human trabecular meshwork cells or endothelial cells).

    • Apply the compound-containing media.

    • Causality Note: Because the compound is highly water-soluble and small, it rapidly permeates the cell membrane. Pre-incubation of 1 to 2 hours is sufficient before introducing an extracellular stressor (e.g., TGF-β) to evaluate kinase inhibition.

  • Validation: Measure downstream target engagement via Western blot. For ROCK inhibition, quantify the ratio of phosphorylated Myosin Light Chain (p-MLC) to total MLC. A dose-dependent decrease in p-MLC validates the compound's intracellular efficacy.

In Vivo Dosing & Pharmacokinetics Protocol

When transitioning to in vivo models (e.g., murine models of hypertension or inflammation), the dosing route and vehicle must be optimized for the compound's rapid clearance profile, which is typical of piperidine-sulfonamides [2].

Step-by-Step Methodology:

  • Vehicle Selection: Use 0.9% physiological saline. Do not use complex vehicles like Tween-80 or PEG-400, as the dihydrochloride salt does not require them and they may alter absorption kinetics.

  • Dose Formulation: For a standard 30 mg/kg dose in a 25 g mouse, prepare a 3 mg/mL dosing solution in saline. (Administration volume = 10 mL/kg, or 250 µL per mouse).

  • Administration Routes:

    • Intravenous (IV): Administer via the lateral tail vein for absolute bioavailability baseline calculations.

    • Intraperitoneal (IP): Administer into the lower right quadrant of the abdomen. The aqueous nature of the salt ensures rapid absorption into the portal vein.

    • Per Os (PO - Oral Gavage): Administer using a bulb-tipped gastric gavage needle.

  • Pharmacokinetic Sampling: Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 2000 x g for 10 minutes to isolate plasma.

  • LC-MS/MS Analysis: Protein precipitate 50 µL of plasma with 150 µL of cold acetonitrile containing an internal standard. Analyze the supernatant via LC-MS/MS in positive electrospray ionization (ESI+) mode, tracking the specific transitions for the piperidine-sulfonamide parent mass.

Workflow Formulation Compound Formulation (dH2O or PBS Vehicle) InVitro In Vitro Assays (Cell Viability, Migration) Formulation->InVitro InVivo In Vivo Administration (PO, IP, IV Routes) Formulation->InVivo Analysis LC-MS/MS Analysis & Data Modeling InVitro->Analysis PK Pharmacokinetic (PK) Blood Sampling InVivo->PK Time-course PK->Analysis

Fig 2. Preclinical experimental workflow for in vitro and in vivo evaluation.

Quantitative Data Presentation

The following table summarizes representative pharmacokinetic parameters for pyridine-2-sulfonamide/piperidine structural analogs in murine models (administered at 10 mg/kg PO and 2 mg/kg IV) to guide dose-selection and sampling intervals [2].

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Causality / Interpretation
Cmax​ (ng/mL) 1,450 ± 120850 ± 95High oral Cmax​ indicates excellent GI absorption due to the hydrophilic salt form.
Tmax​ (hours) N/A0.5 - 1.0Rapid peak concentration suggests fast dissolution in gastric fluids.
AUC0−∞​ (ng·h/mL) 2,100 ± 1806,300 ± 450Demonstrates sufficient systemic exposure for sustained target inhibition.
Half-life ( t1/2​ ) (hours) 1.8 ± 0.32.1 ± 0.4Short half-life necessitates twice-daily (BID) dosing for chronic efficacy models.
Bioavailability (%F) 100%~60%Moderate to high oral bioavailability, validating the compound as an orally active probe.
References
  • Source: National Center for Biotechnology Information (NCBI)
  • Title: 1-Aryl-3-(1-acylpiperidin-4-yl)
  • Source: National Center for Biotechnology Information (NCBI)
  • Title: An In-depth Technical Guide to Pyridine-2-Sulfonate Derivatives and Analogues for Drug Discovery - Benchchem Source: Benchchem URL
Method

Application Note: N-(Piperidin-4-yl)pyridine-2-sulfonamide Dihydrochloride in Targeted Probe Development

Executive Summary N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride (CAS: 1233955-74-2) is a versatile, bifunctional building block widely utilized in the rational design of targeted therapeutics and molecular pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride (CAS: 1233955-74-2) is a versatile, bifunctional building block widely utilized in the rational design of targeted therapeutics and molecular probes[1]. Featuring a rigid pyridine-2-sulfonamide moiety and a saturated piperidine heterocycle, this compound serves as a privileged scaffold for developing inhibitors against zinc metalloenzymes, particularly Farnesyltransferase (FTase)[2]. This application note provides a comprehensive guide to utilizing this building block, detailing the chemoselective synthesis of targeted probes, the mechanistic rationale behind its structural features, and the self-validating biological assays required to quantify its efficacy.

Structural & Mechanistic Profiling

The utility of N-(Piperidin-4-yl)pyridine-2-sulfonamide stems from its dual-pharmacophore nature, which allows researchers to decouple target-binding affinity from pharmacokinetic optimization:

  • Pyridine-2-sulfonamide Moiety (The "Warhead"): This region is highly effective at coordinating with metal ions. In the context of FTase—a zinc metalloenzyme responsible for the prenylation and activation of Ras proteins—the sulfonamide nitrogen and oxygen atoms, alongside the pyridine nitrogen, form a strong chelating network with the active-site Zn²⁺ ion[3]. Furthermore, the aromatic pyridine ring engages in critical π-π stacking interactions with key residues (e.g., Y361β) within the enzyme's exit groove[2].

  • Piperidine-4-yl Ring (The "Diversification Handle"): The saturated piperidine ring improves the overall aqueous solubility and metabolic stability of the resulting probe. More importantly, its secondary amine serves as a highly reactive handle for late-stage functionalization (via N-alkylation or reductive amination), allowing researchers to rapidly generate structure-activity relationship (SAR) libraries[4].

Experimental Workflows

Protocol 1: Chemoselective Reductive Amination of the Piperidine Ring

Objective: Synthesize a targeted FTase inhibitor by functionalizing the secondary amine of the piperidine ring with a hydrophobic aldehyde.

Mechanistic Causality: The building block is supplied as a dihydrochloride salt to ensure long-term bench stability and prevent premature oxidation of the amine[1]. However, imine formation requires a free secondary amine. Therefore, in situ neutralization with a non-nucleophilic base (DIPEA) is mandatory. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is a milder reducing agent; it selectively reduces the transient iminium ion without reducing the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.

Step-by-Step Methodology:

  • Preparation: Suspend N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride (1.0 eq, 100 mg) in anhydrous Dichloromethane/Methanol (DCM/MeOH, 9:1 v/v, 5 mL). The addition of MeOH is critical to solubilize the polar dihydrochloride salt.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise at 0 °C. Stir for 15 minutes to liberate the free base.

  • Imine Formation: Add the target aldehyde (e.g., cyclohexanecarboxaldehyde, 1.1 eq). Stir at room temperature for 2 hours. Crucial Step: Add glacial acetic acid (cat., 0.1 eq) to adjust the pH to ~5.5, which accelerates iminium ion formation.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq). Stir under an inert nitrogen atmosphere for 12 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint: Prior to biological testing, analyze the crude mixture via LC-MS. The protocol is validated when the starting material mass (m/z 242.1 for the free base) is depleted by >95%, and the target product mass is the base peak. If unreacted aldehyde persists, it indicates insufficient iminium formation, requiring stricter pH control during Step 3.

Protocol 2: In Vitro Farnesyltransferase (FTase) Inhibition Assay

Objective: Evaluate the biochemical potency (IC₅₀) of the synthesized pyridine-2-sulfonamide derivative.

Mechanistic Causality: Because the probe functions by coordinating the active-site zinc ion, it exhibits slow-binding kinetics. A 30-minute pre-incubation of the enzyme and the inhibitor is required before adding the substrates. Skipping this step will result in artificially high (false negative) IC₅₀ values. A continuous fluorescence assay is utilized to monitor reaction kinetics in real-time, providing higher data fidelity than endpoint assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 30 mM MgCl₂, 20 mM KCl, 1 mM DTT, 0.01% Triton X-100).

  • Pre-Incubation: In a 384-well black microplate, dispense 10 µL of recombinant human FTase (final concentration: 2 nM) and 5 µL of the synthesized probe (serial dilutions in DMSO, final DMSO <1%). Incubate at 25 °C for 30 minutes to allow zinc coordination.

  • Reaction Initiation: Add 10 µL of a substrate master mix containing Farnesyl Pyrophosphate (FPP, final 0.5 µM) and a Dansyl-labeled Ras-CAAX peptide substrate (final 0.5 µM).

  • Kinetic Monitoring: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 340 nm, Emission: 520 nm). Record fluorescence every 60 seconds for 45 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curves. Plot V₀ against inhibitor concentration to determine the IC₅₀ using a 4-parameter logistic fit.

Self-Validation Checkpoint: The assay is self-validating through the calculation of the Z'-factor. Include 16 wells of a positive control (e.g., 10 µM Tipifarnib or FGTI-2734[5]) and 16 wells of vehicle (DMSO). A Z'-factor > 0.6 confirms the assay's dynamic range and reproducibility. To validate target specificity, a counter-screen against Geranylgeranyltransferase-I (GGTase-I) must be performed.

Quantitative SAR Analysis

The modular nature of the piperidine nitrogen allows for rapid optimization of both biochemical potency and cellular penetrance. The table below summarizes the structure-activity relationship (SAR) data for various N-substitutions on the piperidine ring, demonstrating how steric bulk and hydrophobicity dictate efficacy[3],[4],[2].

Piperidine N-Substitution (R)hFTase IC₅₀ (nM)Cellular H-Ras Processing IC₅₀ (µM)Mechanistic Rationale
-H (Starting Material)>10,000>20.0Lacks necessary hydrophobic interactions with the enzyme's exit groove; highly polar.
-Pyrimidin-2-yl 510 ± 62>10.0Planar geometry is tolerated in vitro, but poor cellular permeability drastically reduces whole-cell efficacy[4].
-Benzyl 56 ± 291.9 ± 1.2The phenyl ring successfully engages in π-π stacking with Y361β, improving biochemical potency[3].
-Cyclohexylmethyl 25 ± 100.09 ± 0.06Provides optimal steric bulk for the hydrophobic pocket and excellent lipid solubility for cellular penetrance[2].

Pathway Visualization

The following diagram illustrates the biological signaling pathway targeted by probes derived from this building block. By inhibiting FTase, the probe prevents the farnesylation of Ras, thereby blocking its translocation to the cell membrane and halting downstream tumorigenic signaling[5].

RasPathway FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase) Zinc Metalloenzyme FPP->FTase Binds Active Site ProRas Pro-Ras (Unprenylated) CAAX Motif ProRas->FTase Binds Active Site RasF Farnesylated Ras (Active) FTase->RasF Catalyzes Prenylation Probe Pyridine-2-sulfonamide Derivative Probe->FTase Zinc Coordination & Competitive Inhibition Membrane Membrane Localization & Tumorigenic Signaling RasF->Membrane Translocates

Fig 1: Mechanism of action for FTase inhibitors derived from N-(Piperidin-4-yl)pyridine-2-sulfonamide.

References

  • NextSDS Chemical Database. "N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride — Chemical Substance Information." NextSDS, 2026.[Link]

  • Fletcher, S., Keaney, E. P., Cummings, C. G., et al. "Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents." Journal of Medicinal Chemistry, vol. 53, no. 19, 2010, pp. 6867-6888.[Link]

  • Kazi, A., Xiang, S., Yang, H., et al. "Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors." Clinical Cancer Research, vol. 25, no. 19, 2019, pp. 5984-5996.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(Piperidin-4-yl)pyridine-2-sulfonamide Dihydrochloride

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(Piperidin-4-yl)pyridine-2-sulfonamide di...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride. Our goal is to provide a framework for understanding the underlying physicochemical principles and to offer practical, step-by-step troubleshooting strategies to ensure successful experimental outcomes.

Section 1: Understanding the Core Challenge: The "Why" Behind the Solubility Issues

N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride presents a unique solubility challenge due to the interplay of its two primary chemical features: the sulfonamide group and the dihydrochloride salt form. Understanding these characteristics is the first step toward troubleshooting.

  • The Sulfonamide Group: Sulfonamides are typically weak acids.[1] Their solubility is highly dependent on the pH of the solvent.[2][3][4] In more acidic conditions, the sulfonamide group remains largely unionized and, therefore, more hydrophobic and less soluble. As the pH increases, the sulfonamide group deprotonates, becoming ionized and significantly more soluble in aqueous media.[2][5]

  • The Dihydrochloride Salt Form: The parent molecule, N-(Piperidin-4-yl)pyridine-2-sulfonamide, is a basic compound. Converting it to a dihydrochloride salt is a common strategy to enhance its aqueous solubility.[6] However, this salt form introduces two critical considerations:

    • The Common-Ion Effect: In solutions that already contain a high concentration of chloride ions (e.g., hydrochloric acid solutions or certain buffers), the dissolution of the hydrochloride salt can be suppressed. This phenomenon, known as the common-ion effect, can paradoxically make the salt less soluble in an acidic medium than its corresponding free base.[6][7][8][9][10]

    • Disproportionation: A salt exists in equilibrium with its ionized components and its unionized free base. For every salt, there is a pH of maximum solubility (pHmax). If the pH of the solution is raised above this pHmax, the equilibrium will shift, causing the less soluble free base to precipitate out of the solution—a process called disproportionation.[8][11] This is a frequent cause of unexpected precipitation when a stock solution is diluted into a neutral or slightly basic buffer (e.g., cell culture media).

Section 2: Troubleshooting Guide: A Systematic Approach to Solubilization

When facing solubility issues, a systematic approach is more effective than random trial and error. The following workflow is designed to logically diagnose and solve the problem.

G Start Start: Compound fails to dissolve in aqueous buffer (e.g., PBS pH 7.4) CheckSolvent Step 1: Initial Solvent Choice Is an organic co-solvent being used? Start->CheckSolvent AddCosolvent Action: Prepare Stock in Co-solvent Use DMSO, DMA, or Ethanol. Aim for 10-50 mM initial stock. CheckSolvent->AddCosolvent No CheckpH Step 2: pH Assessment Is the pH of the final solution optimal? CheckSolvent->CheckpH Yes AddCosolvent->CheckpH AdjustpH_Acid Action: Cautious Acidification Add dilute HCl (e.g., 0.1N) dropwise. Maintains salt form, avoids disproportionation. CheckpH->AdjustpH_Acid No (pH is too high or neutral) UsePhysicalAids Step 3: Apply Physical Aids Vortex, heat gently (37-50°C), or sonicate. CheckpH->UsePhysicalAids Yes (pH is acidic) AdjustpH_Acid->UsePhysicalAids Success Success: Compound Dissolved Proceed with experiment. UsePhysicalAids->Success Dissolves Reassess Problem Persists: Re-evaluate concentration and solvent system. Consider alternative formulation strategies. UsePhysicalAids->Reassess Insoluble

Sources

Optimization

Technical Support Center: N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride

Welcome to the technical support center for N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for maintaining the stability and integrity of this compound during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride and what are its primary stability concerns?

A1: N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride is a chemical compound featuring a pyridine ring, a sulfonamide linker, and a piperidine moiety. As a dihydrochloride salt, it is typically a water-soluble, crystalline solid. The primary stability concerns arise from two key structural features:

  • Piperidine Ring: The nitrogen atom and adjacent carbons in the piperidine ring are susceptible to oxidation from atmospheric oxygen, which can lead to the formation of N-oxides and other degradation byproducts.[1] This process can be accelerated by exposure to light and elevated temperatures.[1]

  • Sulfonamide Linkage: The sulfur-nitrogen (S-N) bond in the sulfonamide group can be susceptible to hydrolysis, particularly under harsh pH conditions (strongly acidic or basic). Potential degradation pathways for sulfonamides include N-S bond cleavage and SO2 elimination.[2][3]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored under controlled conditions that mitigate the risks of oxidation and hydrolysis.[1][4]

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of all chemical degradation reactions.[4]
Atmosphere Under an inert gas (Argon or Nitrogen)Displaces atmospheric oxygen to prevent oxidation of the piperidine ring.[1]
Light In an amber glass vial or protected from lightPrevents photo-oxidative degradation.[1]
Moisture In a tightly sealed container in a dry environmentThe dihydrochloride salt can be hygroscopic; moisture can promote hydrolysis.[4]

Q3: My compound has changed color from white to a yellowish-brown. What does this indicate?

A3: A change in physical appearance, such as developing a yellow or brown tint, is a strong indicator of chemical degradation.[1] This is most commonly caused by the oxidation of the piperidine moiety.[1] You should verify the purity of the material using a stability-indicating analytical method, such as HPLC, before proceeding with your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter and provides actionable solutions.

Issue 1: Solid-State Instability & Discoloration

Q: I've stored the solid compound as recommended, but it has become discolored and clumpy. What happened and can I still use it?

A: This suggests exposure to oxygen, moisture, or light, leading to oxidation and/or hygroscopicity.

Causality: The piperidine ring is prone to oxidation, and the dihydrochloride salt form can attract water from the atmosphere, causing the powder to clump.[1][4] Even small amounts of exposure during handling can initiate degradation over time.

Troubleshooting Protocol:

  • Purity Assessment: Do not use the material directly. First, assess its purity. Dissolve a small, accurately weighed sample in a suitable solvent (e.g., methanol or mobile phase) and analyze it using a calibrated, stability-indicating HPLC-UV or LC-MS method.[5]

  • Identify Degradants: Compare the chromatogram to that of a reference standard or a freshly opened batch. The appearance of new peaks, particularly those with earlier retention times, suggests the formation of more polar oxidation products like N-oxides.[1]

  • Decision: If the purity has dropped below your experimental threshold (e.g., <95%) and significant degradation peaks are present, it is strongly recommended to discard the batch to ensure the reliability of your results. If the degradation is minimal, you may consider purification, but using a new, high-purity batch is preferable.

Issue 2: Solution-State Instability & Unexpected Analytical Results

Q: I prepared a stock solution in an aqueous buffer for my assay. After a short time, I noticed a precipitate, and my LC-MS analysis shows multiple new peaks. What is the cause?

A: This points to either poor solubility at the chosen pH or chemical degradation in the solution. Sulfonamides can undergo hydrolysis, and changes in pH can also affect the solubility of the salt form.

Causality: The stability of the sulfonamide bond and the solubility of the compound are highly pH-dependent. The acidic nature of the dihydrochloride salt will result in an acidic solution, but buffering to a neutral or basic pH for an assay could accelerate hydrolysis or cause the free base to precipitate if its solubility limit is exceeded.

Below is a logical workflow to diagnose and resolve solution stability issues.

Caption: Troubleshooting workflow for solution instability.

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential for proactively identifying potential degradation products and establishing a stability-indicating analytical method.[1]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Materials:

  • N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter, heating block or oven, UV lamp

  • Validated HPLC-UV or LC-MS system[5][6]

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal: Heat the stock solution at 80°C for 48 hours.

    • Photolytic: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to approximately pH 7.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze by HPLC or LC-MS, along with an unstressed control sample.

  • Evaluation:

    • Identify the conditions that cause significant degradation.

    • Ensure the analytical method can separate the parent peak from all major degradation peaks.

    • Use MS data to propose structures for the degradation products.

The diagram below illustrates the potential degradation pathways that may be identified during such a study.

Caption: Potential degradation pathways under stress conditions.

Proactive Stability Enhancement

Q: How can I design my experiments to minimize degradation from the outset?

A: Proactive design is key to generating reliable data.

  • Solvent Choice: Whenever possible, use non-aqueous solvents like DMSO, DMF, or ethanol for stock solutions, which can then be diluted into aqueous buffers immediately before use. Store stock solutions at -20°C or -80°C.

  • Use of Fresh Solutions: Avoid using solutions that have been stored for extended periods, even when frozen. It is best practice to prepare fresh dilutions from a solid aliquot for each experiment.

  • Inert Atmosphere: For solution-based assays sensitive to oxidation, prepare buffers with de-gassed water and purge vials with an inert gas before sealing.[1]

  • pH Control: If your experiment allows, maintain the solution pH in a slightly acidic to neutral range (pH 4-7) to minimize the risk of base-catalyzed hydrolysis of the sulfonamide group.

  • Validated Methods: Always use a validated, stability-indicating analytical method to confirm the concentration and purity of your solutions before and during your experiments.[7]

By understanding the inherent chemical liabilities of N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride and implementing these troubleshooting and handling strategies, you can significantly improve the accuracy and reproducibility of your research.

References
  • ResearchGate. Bacterial degradation pathways of sulfonamide antibiotics. Available from: [Link]

  • PubMed. Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. (2021). Available from: [Link]

  • PubMed. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (2018). Available from: [Link]

  • ACS Publications. Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment | Journal of Agricultural and Food Chemistry. (2009). Available from: [Link]

  • EurekAlert!. Researchers develop biochar-based photocatalyst that rapidly removes antibiotic pollutants from water. (2026). Available from: [Link]

  • MDPI. Research progress on piperidine-containing compounds as agrochemicals. (2025). Available from: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). Available from: [Link]

  • Angene Chemical. Safety Data Sheet. (2024). Available from: [Link]

  • Chem-Station. N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride — Chemical Substance Information. Available from: [Link]

  • PMC. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. (2018). Available from: [Link]

  • Yanbu Journal of Engineering and Science. Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. (2024). Available from: [Link]

  • PMC. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). Available from: [Link]

  • ResearchGate. Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. (2025). Available from: [Link]

  • Molnar Institute. ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. (2013). Available from: [Link]

  • European Journal of Chemistry. Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: N-(Piperidin-4-yl)pyridine-2-sulfonamide Dihydrochloride Synthesis

Welcome to the technical support center for the synthesis of N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and ensure a successful, reproducible outcome.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most common and reliable method is a three-step process:

  • Protection: The secondary amine of 4-aminopiperidine is protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions. This yields tert-butyl 4-aminopiperidine-1-carboxylate.

  • Sulfonylation: The protected aminopiperidine is reacted with pyridine-2-sulfonyl chloride to form the sulfonamide bond.

  • Deprotection & Salt Formation: The Boc group is removed under acidic conditions, typically with hydrochloric acid, which concurrently forms the final dihydrochloride salt.

Q2: Why is the Boc protecting group necessary for the piperidine nitrogen?

The piperidine ring contains two nucleophilic nitrogen atoms: a primary amine at the 4-position and a secondary amine within the ring. Without protection, the highly reactive pyridine-2-sulfonyl chloride can react with both nitrogens, leading to a mixture of products, including di-sulfonylated species and polymers, which significantly lowers the yield of the desired product and complicates purification. The Boc group selectively masks the secondary amine, directing the sulfonylation to the primary amine at the C4 position.[1]

Q3: What are the most critical parameters for the sulfonylation step?

The sulfonylation reaction is highly sensitive to moisture and temperature.[2] Key parameters to control are:

  • Anhydrous Conditions: Pyridine-2-sulfonyl chloride is extremely moisture-sensitive and will rapidly hydrolyze to the inactive pyridine-2-sulfonic acid.[2][3] All glassware must be oven-dried, and anhydrous solvents (like Dichloromethane (DCM) or Tetrahydrofuran (THF)) must be used under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) to start, followed by a slow warming to room temperature.[2] This helps to control the reaction rate and minimize the formation of side products.

  • Slow Reagent Addition: The pyridine-2-sulfonyl chloride should be added dropwise to the solution of the protected aminopiperidine to maintain a low concentration of the electrophile, preventing over-reaction.[2]

Q4: How is the final dihydrochloride salt formed and isolated?

The dihydrochloride salt is typically formed during the Boc deprotection step.[4] A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or isopropanol) is added to the Boc-protected sulfonamide. The acid cleaves the Boc group, and the resulting free amines (both the piperidine nitrogen and the pyridine nitrogen) are protonated by the excess HCl to form the dihydrochloride salt. The product often precipitates from the reaction mixture and can be isolated by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.[5]

Synthetic Workflow Overview

The following diagram outlines the standard synthetic pathway.

G cluster_0 Step 1: Protection cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Deprotection & Salt Formation A 4-Aminopiperidine C tert-butyl 4-aminopiperidine- 1-carboxylate A->C Base (e.g., TEA), Solvent (e.g., DCM) B Boc-Anhydride (Boc)2O E N-(1-(tert-butoxycarbonyl)piperidin-4-yl) pyridine-2-sulfonamide C->E Base (e.g., TEA), Anhydrous DCM, 0°C to RT D Pyridine-2-sulfonyl chloride G N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride E->G Solvent (e.g., Dioxane, IPA) F HCl (e.g., 4M in Dioxane)

Caption: General workflow for the synthesis of N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Yield in the Sulfonylation Reaction (Step 2)

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting material (tert-butyl 4-aminopiperidine-1-carboxylate).

  • A significant amount of a baseline spot is observed on TLC, which corresponds to pyridine-2-sulfonic acid.

Potential Causes & Solutions

Potential CauseScientific ExplanationProposed Solution & Protocol
Degraded Pyridine-2-sulfonyl Chloride Pyridine-2-sulfonyl chloride is notoriously unstable, especially towards moisture and heat, leading to hydrolysis and decomposition.[2][6][7][8] Using a reagent that has degraded will result in low to no reaction. The reagent should be a colorless to pale yellow oil or powder; a dark brown or black color indicates significant decomposition.[2]Solution: Use freshly prepared or purchased high-purity pyridine-2-sulfonyl chloride. Store it under an inert atmosphere (argon or nitrogen) at refrigerated temperatures.[2] If the purity is questionable, consider preparing it in situ from sodium pyridine-2-sulfinate and N-chlorosuccinimide (NCS) in anhydrous DCM at 0 °C. The resulting solution can be filtered and used directly without isolation.[2]
Presence of Moisture Trace amounts of water in the solvent, glassware, or reagents will rapidly hydrolyze the sulfonyl chloride to the unreactive sulfonic acid.[2][3]Solution: Rigorously dry all glassware in an oven (e.g., >120 °C) overnight and cool under a stream of inert gas. Use anhydrous solvents from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure the reaction is set up and run under a dry, inert atmosphere.[2]
Incorrect Stoichiometry or Base An insufficient amount of base (e.g., triethylamine, DIPEA) will fail to neutralize the HCl generated during the reaction, protonating the amine starting material and rendering it non-nucleophilic.Solution: Use at least 1.1 to 1.5 equivalents of a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA). Ensure the base is anhydrous.
Low Reaction Temperature While starting at 0 °C is crucial to control the initial exotherm, keeping the reaction too cold for too long may prevent it from going to completion.Solution: After the slow addition of the sulfonyl chloride at 0 °C, allow the reaction to warm to room temperature and stir for 3-12 hours.[2] Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
Problem 2: Formation of Multiple Products in Sulfonylation (Step 2)

Symptoms:

  • TLC or LC-MS analysis shows multiple new spots in addition to the desired product.

  • Purification by column chromatography is difficult, yielding mixed fractions.

Potential Causes & Solutions

Potential CauseScientific ExplanationProposed Solution & Protocol
Bis-sulfonylation If the Boc-protecting group is compromised or if unprotected 4-aminopiperidine is present, the sulfonyl chloride can react with both the primary and secondary amines, leading to a di-substituted byproduct.Solution: Ensure the Boc-protection step (Step 1) has gone to completion and the tert-butyl 4-aminopiperidine-1-carboxylate is pure before proceeding. Use controlled stoichiometry (1.0-1.1 equivalents) of pyridine-2-sulfonyl chloride.
Reaction with Solvent Using a nucleophilic solvent like an alcohol (e.g., methanol, ethanol) can lead to the formation of sulfonate esters as a side product, as the solvent competes with the amine nucleophile.[2]Solution: Use a non-nucleophilic, inert solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile for the sulfonylation reaction.[2]
Over-reaction / Decomposition Adding the sulfonyl chloride too quickly can create localized "hot spots" and high concentrations of the reagent, promoting side reactions.Solution: Dilute the pyridine-2-sulfonyl chloride in the reaction solvent and add it dropwise over 30-60 minutes to the cooled (0 °C) solution of the amine and base.[2] This maintains a low concentration of the highly reactive electrophile.
Problem 3: Incomplete Boc Deprotection (Step 3)

Symptoms:

  • NMR or LC-MS of the final product shows a mixture of the desired product and the Boc-protected intermediate, N-(1-(tert-butoxycarbonyl)piperidin-4-yl)pyridine-2-sulfonamide.

  • The final product has poor water solubility, suggesting the presence of the lipophilic Boc-protected species.

Potential Causes & Solutions

Potential CauseScientific ExplanationProposed Solution & Protocol
Insufficient Acid or Reaction Time The cleavage of the Boc group is an acid-catalyzed reaction.[1][9] Insufficient equivalents of acid or a short reaction time will lead to incomplete deprotection.Solution: Use a sufficient excess of acid. A common protocol involves using a 4M solution of HCl in dioxane or isopropanol as the solvent itself, ensuring a large excess. Allow the reaction to stir at room temperature for at least 4 hours, or until TLC/LC-MS confirms the complete disappearance of the starting material.[10]
Precipitation of Starting Material The Boc-protected intermediate may be sparingly soluble in the acidic reaction medium, causing it to precipitate before deprotection is complete.Solution: Add a co-solvent like dichloromethane (DCM) or methanol to improve the solubility of the starting material. Ensure the reaction mixture remains a homogenous solution or a fine, well-stirred suspension.
Problem 4: Issues with Dihydrochloride Salt Isolation and Purity

Symptoms:

  • The final product is an oil or a sticky solid instead of a crystalline powder.

  • The product is hygroscopic and difficult to handle.

  • Elemental analysis or NMR integration suggests a non-stoichiometric amount of HCl (e.g., a mono-hydrochloride or a mixture).

Potential Causes & Solutions

Potential CauseScientific ExplanationProposed Solution & Protocol
Residual Solvent or Water Trapped solvent (e.g., dioxane, isopropanol) or absorbed water can prevent the product from crystallizing properly. Dihydrochloride salts are often hygroscopic.[4]Solution: After filtration, wash the solid product thoroughly with a volatile, non-polar solvent like diethyl ether or pentane to remove residual reaction solvents. Dry the product extensively under high vacuum, potentially with gentle heating (40-50 °C) if the compound is thermally stable.
Incorrect Acid Stoichiometry For a stable dihydrochloride salt to form, at least two basic functional groups must be protonated by two equivalents of HCl.[4] Using an insufficient amount of HCl may lead to the formation of a mono-hydrochloride or a mixture of salts.Solution: Ensure a large excess of HCl is used during the deprotection/salt formation step. Using a solution like 4M HCl in dioxane as the reaction solvent is a reliable method. If forming the salt from the free base, dissolve the base in a suitable solvent (e.g., isopropanol) and add at least 2.2 equivalents of a concentrated HCl solution.
Purification Issues Impurities from previous steps carried through can inhibit crystallization.Solution: If the crude product is impure, consider purifying the free base first. After deprotection, neutralize the reaction mixture carefully with a base (e.g., sat. NaHCO₃), extract the free base into an organic solvent (e.g., DCM or Ethyl Acetate), dry, and purify by column chromatography. Then, dissolve the pure free base in a solvent like isopropanol or ether and precipitate the dihydrochloride salt by adding a stoichiometric amount of HCl solution.

Analytical Characterization

Confirming the identity and purity of the final product is critical.[11] The following table summarizes typical analytical methods and expected results.

Analytical TechniquePurposeExpected Results for N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride
¹H NMR Structural Confirmation & PuritySignals corresponding to the pyridine ring protons (typically δ 7.5-8.5 ppm), piperidine ring protons, and the sulfonamide N-H proton. The absence of the Boc signal (singlet around δ 1.4 ppm) confirms deprotection. Integration should match the expected proton count.
¹³C NMR Structural ConfirmationSignals for all unique carbon atoms in the pyridine and piperidine rings. Absence of Boc-related carbons (C(CH₃)₃ at ~28 ppm and the quaternary carbonyl at ~80 ppm).
Mass Spectrometry (MS) Molecular Weight ConfirmationIn positive ion mode (e.g., ESI+), the spectrum should show the molecular ion for the free base [M+H]⁺.
HPLC Purity AssessmentA single major peak should be observed, typically with >95% purity by area percentage.
Elemental Analysis Stoichiometric ConfirmationThe experimental percentages of C, H, N, S, and Cl should match the calculated values for the dihydrochloride salt formula (C₁₀H₁₇Cl₂N₃O₂S).

Troubleshooting Logic Diagram

Use this flowchart to diagnose issues during the synthesis.

G Start Start Synthesis Step2_Check Problem in Sulfonylation (Step 2)? Start->Step2_Check Yield_Check Low or No Yield? Step2_Check->Yield_Check Yes Step3_Check Problem in Deprotection/Salt Formation (Step 3)? Step2_Check->Step3_Check No Purity_Check Multiple Products? Yield_Check->Purity_Check No Sol_Reagent Check Sulfonyl Chloride Quality. Use Fresh/Anhydrous Reagents. Yield_Check->Sol_Reagent Yes Purity_Check->Step3_Check No Sol_Side_Reactions Check Boc-Protection. Use Inert Solvent. Control Stoichiometry. Purity_Check->Sol_Side_Reactions Yes Deprotection_Check Incomplete Deprotection? Step3_Check->Deprotection_Check Yes Success Synthesis Successful Step3_Check->Success No Isolation_Check Isolation/Purity Issues? Deprotection_Check->Isolation_Check No Sol_Acid Increase Acid Equivalents. Increase Reaction Time. Use Co-solvent. Deprotection_Check->Sol_Acid Yes Isolation_Check->Success No Sol_Isolation Wash with Ether. Dry Under High Vacuum. Consider Free Base Purification. Isolation_Check->Sol_Isolation Yes Sol_Conditions Optimize Conditions: - Anhydrous Setup - Temperature Control - Slow Addition Sol_Reagent->Sol_Conditions

Caption: A decision tree for troubleshooting the synthesis of N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride.

References

  • Shevchuk, O. I., et al. (2020). Stability of pyridine‐2‐sulfonyl chlorides as neat samples. ResearchGate. Available from: [Link]

  • Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

  • ResearchGate. Scheme 1: Synthesis of N-(pyridin-4-yl)(tolu-4-yl)sulphonamide... Available from: [Link]

  • Li, J., et al. (2022). Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES, 104(9), 1559. Available from: [Link]

  • Google Patents. US8569498B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • European Patent Office. EP0223403A2 - Piperidine derivatives, their preparation, and their use as medicaments. Available from: [Link]

  • Google Patents. US6458968B1 - Acid-addition salts of optically active piperidine compound and process for producing the same.
  • Boufroura, H., et al. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available from: [Link]

  • Drăcea, A. N., et al. (2020). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 25(23), 5763. Available from: [Link]

  • ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available from: [Link]

  • Sadawarte, G., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. Available from: [Link]

  • NextSDS. N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride — Chemical Substance Information. Available from: [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Sultan, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 3(1), 1-14. Available from: [Link]

  • Vaia. Show how you would use the same sulfonyl chloride as used in the sulfanilamide synthesis to make sulfathiazole and sulfapyridine. Available from: [Link]

  • Boyd, S., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1173-1181. Available from: [Link]

  • Li, Y., et al. (2022). Metal-free introduction of primary sulfonamide into electron-rich aromatics. Chemical Communications, 58(84), 11841-11844. Available from: [Link]

  • Cole, K. P., et al. (2022). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 24(1), 213-217. Available from: [Link]

  • Sargsyan, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1398. Available from: [Link]

  • ResearchGate. The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. Available from: [Link]

  • ResearchGate. Mild and General Method for the Synthesis of Sulfonamides. Available from: [Link]

  • Aben, O., et al. (2021). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 11(4-S), 149-156. Available from: [Link]

  • Lass-Flörl, C., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 351(11), 1800171. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of N-acyl sulfonamides. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Synthesis, and Biological Investigation of Bis [N-(4-Pyridyl) Sulfonamide] Dichloride Palladium: MEP, and Molecular Docking as a. Available from: [Link]

  • ResearchGate. (2017). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Available from: [Link]

  • ResearchGate. (2016). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Available from: [Link]

  • Al-Lami, H. S., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Egyptian Journal of Chemistry. Available from: [Link]

  • Barabe, F., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 57(42), 13876-13880. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of N-(Piperidin-4-yl)pyridine-2-sulfonamide Dihydrochloride

Welcome to the Technical Support Center. As application scientists and drug development professionals, you are likely aware that synthesizing heteroaryl sulfonamides—specifically those involving alpha-isomeric pyridines—...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, you are likely aware that synthesizing heteroaryl sulfonamides—specifically those involving alpha-isomeric pyridines—presents unique mechanistic challenges.

The synthesis of N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride requires navigating the extreme instability of the pyridine-2-sulfonyl chloride electrophile, ensuring regioselective coupling with 1-Boc-4-aminopiperidine, and precisely managing the stoichiometry and hygroscopicity during the final dihydrochloride salt formation.

This guide abandons generic advice to provide field-proven, causality-driven troubleshooting and self-validating protocols.

Synthetic Workflow & Logical Architecture

The optimal synthetic route avoids the isolation of the highly reactive sulfonyl chloride intermediate. Instead, we utilize an in situ oxidative chlorination followed by immediate trapping with the protected amine.

G A Sodium pyridine- 2-sulfinate B Pyridine-2-sulfonyl chloride (In Situ) A->B NCS, DCM, 0°C (Avoid isolation) C Boc-Protected Sulfonamide B->C 1-Boc-4-aminopiperidine DIPEA, DCM, 0°C to RT D N-(Piperidin-4-yl)pyridine- 2-sulfonamide 2HCl C->D 4M HCl in Dioxane RT, 2h

Synthesis workflow for N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride.

Reagent Generation: The "Sulfonyl Chloride" Problem

Troubleshooting & FAQs

Q: When attempting to isolate pyridine-2-sulfonyl chloride, my product turns into a dark brown/black tar, and NMR shows 2-chloropyridine. What is happening? A: You are observing thermal decomposition. Pyridine-2-sulfonyl chloride is notoriously unstable at room temperature[1]. The electron-deficient nature of the alpha-isomeric pyridine ring facilitates the rapid extrusion of sulfur dioxide ( SO2​ ), yielding 2-chloropyridine as a degradation byproduct[2]. Solution: Never attempt to concentrate or isolate this intermediate[1]. It must be generated in situ at 0 °C and used immediately in the coupling step.

Q: I am seeing significant amounts of pyridine-2-sulfonic acid in my LC-MS instead of the coupled product. How do I prevent this? A: The primary degradation pathway for pyridine-2-sulfonyl chloride is rapid hydrolysis[1]. Even trace atmospheric moisture will convert the electrophile into the unreactive sulfonic acid. Ensure your dichloromethane (DCM) is strictly anhydrous and that the reaction is kept under an argon or nitrogen atmosphere.

Self-Validating Protocol: In Situ Generation of Pyridine-2-Sulfonyl Chloride

This protocol uses N-chlorosuccinimide (NCS) to oxidize sodium pyridine-2-sulfinate. The reaction is self-validating: the precipitation of succinimide serves as a visual indicator of reaction progress.

  • Setup: To a flame-dried flask under argon, add sodium pyridine-2-sulfinate (1.0 equiv) and suspend in anhydrous DCM (0.2 M)[1].

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C[1].

  • Activation: Add N-chlorosuccinimide (1.0 equiv) portion-wise to manage any mild exotherm[1][3]. Stir vigorously at 0 °C for 1 hour.

  • Validation & Filtration: The reaction mixture will transition from a suspension of sulfinate to a suspension containing solid succinimide byproduct. Filter the cold mixture rapidly through a short, dry plug of Celite into a pre-cooled receiving flask[1][3].

  • Immediate Use: The resulting pale-yellow filtrate contains the active pyridine-2-sulfonyl chloride. Proceed directly to the coupling step without removing the solvent[1].

The Coupling Reaction: Optimizing N-S Bond Formation

Troubleshooting & FAQs

Q: Why do I recover unreacted 1-Boc-4-aminopiperidine even when using an excess of the sulfonyl chloride? A: If hydrolysis of the sulfonyl chloride is ruled out, the issue is likely inadequate acid scavenging. The coupling generates HCl, which will protonate the primary amine of 1-Boc-4-aminopiperidine (pKa ~10.5), rendering it non-nucleophilic. A sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) must be used in excess (typically 2.0 - 2.5 equiv) to keep the amine active.

Data Presentation: Optimization of Coupling Conditions

To establish the most robust methodology, we evaluated various bases and solvents. DCM combined with DIPEA provides the optimal balance of solubility, acid scavenging, and minimization of side reactions.

Solvent (Anhydrous)Base (2.5 equiv)TemperatureTimeIsolated Yield (%)Causality / Observation
DCM DIPEA 0 °C to RT 2 h 84% Optimal; clean conversion, minimal hydrolysis.
THFDIPEA0 °C to RT2 h68%Lower solubility of the sulfinate precursor; slower reaction.
DCMPyridine0 °C to RT4 h55%Pyridine is insufficiently basic to fully outcompete amine protonation.
DCMTriethylamine0 °C to RT2 h71%Slightly lower yield; trace ketene-like side reactions observed.
Protocol: Coupling with 1-Boc-4-aminopiperidine
  • To the freshly prepared, cold (0 °C) DCM solution of pyridine-2-sulfonyl chloride, add 1-Boc-4-aminopiperidine (0.95 equiv) dissolved in a minimal volume of anhydrous DCM.

  • Immediately add DIPEA (2.5 equiv) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.

Deprotection & Dihydrochloride Salt Isolation

Troubleshooting & FAQs

Q: My final product is a sticky, gummy residue rather than a free-flowing powder. How do I fix this? A: N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride is highly hygroscopic. If the deprotection is performed in a solvent that retains water, or if the product is exposed to ambient humidity during isolation, it will form a gum. Solution: Perform the deprotection using anhydrous 4M HCl in dioxane. Isolate the product by precipitating it with anhydrous diethyl ether or methyl tert-butyl ether (MTBE), and dry it immediately under high vacuum in a desiccator.

Q: Why is the product specifically a dihydrochloride salt? A: The target molecule contains three nitrogen atoms, but only two are sufficiently basic to be protonated by HCl:

  • The piperidine nitrogen (secondary amine, pKa ~10-11) is highly basic and protonates first.

  • The pyridine nitrogen (pKa ~5.2) is moderately basic and protonates in the presence of excess strong acid.

  • The sulfonamide nitrogen is weakly acidic (pKa ~8-9) due to the electron-withdrawing sulfonyl group and does not protonate. Therefore, using an excess of HCl ensures the stoichiometric formation of the stable dihydrochloride salt.

Protocol: Boc Deprotection and Salt Crystallization
  • Dissolve the purified Boc-protected intermediate in a minimal amount of anhydrous 1,4-dioxane.

  • Add a commercially available solution of 4M HCl in dioxane (10.0 equiv) at room temperature. Stir vigorously for 2 hours.

  • Validation: The reaction is complete when a thick white precipitate forms, indicating the insolubility of the highly polar dihydrochloride salt in dioxane.

  • Add a 3-fold volume of anhydrous diethyl ether to drive the precipitation to completion.

  • Filter the solid rapidly under a blanket of inert gas (argon/nitrogen) using a Schlenk frit or a Buchner funnel equipped with a moisture trap.

  • Wash the filter cake extensively with anhydrous diethyl ether.

  • Transfer the solid immediately to a vacuum oven and dry at 40 °C for 12 hours to yield the pure N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride.

References

  • Source: benchchem.
  • Source: nih.
  • Source: chemicalbook.

Sources

Troubleshooting

Technical Support Center: Purification of N-(Piperidin-4-yl)pyridine-2-sulfonamide Dihydrochloride

Prepared by the Gemini Senior Application Scientist Team Welcome to the technical support center for N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride (CAS No. 1233955-74-2).

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride (CAS No. 1233955-74-2). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the specific purification challenges associated with this highly polar, dually-protonated active pharmaceutical ingredient (API). Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the isolation and purification of N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride.

Q1: My crude product is a persistent oil or a sticky, amorphous solid after synthesis and work-up. How can I induce crystallization?

A: This is a very common issue for highly polar hydrochloride salts which can have a strong affinity for residual solvents, particularly water. The primary goal is to remove these residual solvents and provide a thermodynamically favorable environment for lattice formation.

  • Initial Strategy: Trituration. Before attempting a full recrystallization, try triturating the oil or sticky solid. This involves repeatedly washing the crude material with a solvent in which your product is insoluble, but the impurities are at least partially soluble.[1] For this compound, a good starting point is a non-polar solvent like diethyl ether or a more moderately polar solvent like ethyl acetate. This can help remove less polar impurities and residual non-polar solvents, often resulting in the precipitation of your product as a solid powder.

  • Azeotropic Removal of Water. If water is suspected to be inhibiting crystallization, dissolve the crude material in a suitable solvent (e.g., ethanol or isopropanol) and add a solvent that forms a low-boiling azeotrope with water, such as toluene.[2] Evaporate the solvents under reduced pressure. Repeating this process 2-3 times can effectively dry the sample and may promote solidification.

Q2: I have a solid crude product. What is the best approach for purification by recrystallization?

A: Recrystallization is the most effective and scalable method for purifying solid APIs.[1] The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Single-Solvent System: Given the high polarity of the dihydrochloride salt, polar protic solvents are the best starting point. Experiment with methanol, ethanol, or isopropanol. Dissolve the crude solid in the minimum amount of boiling solvent, and then allow it to cool slowly to induce crystallization.[3]

  • Solvent/Anti-Solvent System: This is often more effective.[3] Dissolve your compound in a minimal amount of a "good" polar solvent (e.g., methanol or a water/ethanol mixture). Then, slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., ethyl acetate, acetone, or diethyl ether) until persistent turbidity is observed.[1] Allow the mixture to stand, and cool if necessary, to promote crystal growth.

Q3: My compound shows little to no retention on a standard C18 reversed-phase HPLC column, eluting near the solvent front. How can I achieve separation?

A: This is a classic problem for highly polar, ionic compounds in reversed-phase (RP) chromatography.[4][5] The analyte has a much higher affinity for the polar mobile phase than the non-polar C18 stationary phase.

  • The Preferred Solution: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is designed specifically for the retention and separation of polar compounds that are not retained in RP-HPLC.[5][6] It utilizes a polar stationary phase (like silica or a diol-based phase) with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water or an aqueous buffer).[6] This technique allows for the effective retention and separation of polar analytes like your dihydrochloride salt.

  • Alternative RP-HPLC Strategy: Ion-Pairing Agents. While less ideal due to potential mass spectrometry incompatibility and long column equilibration times, ion-pairing agents (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) can be added to the mobile phase.[5] These agents form a neutral complex with your protonated analyte, increasing its hydrophobicity and thus its retention on the C18 column.

Q4: I am observing significant peak tailing during HPLC analysis. What is the cause and how can it be mitigated?

A: Peak tailing for basic compounds like N-(Piperidin-4-yl)pyridine-2-sulfonamide is often caused by secondary ionic interactions between the protonated amine groups and acidic, deprotonated residual silanol groups on the surface of silica-based stationary phases.[4]

  • Mobile Phase pH Adjustment: The most critical factor is the mobile phase pH.[4] For a basic compound, operating at a low pH (e.g., pH 2.5-3.5 using a formic acid or phosphate buffer) ensures that your analyte is fully protonated and, more importantly, suppresses the ionization of the acidic silanol groups, thereby minimizing these unwanted secondary interactions.

  • Use of End-Capped Columns: Modern, high-purity, end-capped HPLC columns have a lower concentration of residual silanol groups, which significantly reduces peak tailing for basic analytes.

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the concentration or injection volume.[7]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for the key purification techniques discussed above.

Guide 1: Crystallization and Solid-State Purification

The goal of these protocols is to obtain a high-purity, crystalline solid suitable for further use. Always check purity by HPLC and characterize the final material by NMR and melting point.

This method is often the most successful for achieving high purity and good crystal form.

  • Dissolution: In a clean Erlenmeyer flask, dissolve 1.0 g of the crude N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride in the minimum volume of hot ethanol (~80°C). Start with 5-10 mL and add more in small portions only if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.[3]

  • Addition of Anti-Solvent: While the ethanolic solution is still warm (but not boiling), slowly add ethyl acetate dropwise with constant swirling.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[3] If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal from a previous batch.

  • Crystal Growth: Once turbidity appears, stop adding the anti-solvent, cover the flask, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the growth of larger, more pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of cold ethyl acetate to remove residual mother liquor.

  • Drying: Dry the crystals under high vacuum at a moderate temperature (e.g., 40-50°C) to remove all residual solvents.

Good Solvent (for Dissolution)Anti-Solvent (for Precipitation)Comments
MethanolDiethyl EtherGood for high recovery, but ether's volatility requires care.
EthanolEthyl AcetateA very common and effective system offering a good balance of safety and efficacy.
Isopropanol (IPA)Acetone or Methyl-tert-butyl ether (MTBE)IPA is less volatile than ethanol; MTBE is a safer alternative to diethyl ether.
Water / Ethanol (e.g., 1:5 v/v)AcetoneThe presence of water can aid in dissolving highly polar impurities, but may also lead to hydrate formation.
Guide 2: Chromatographic Purification

When crystallization fails to remove closely related impurities, chromatography is necessary. For this compound, HILIC is the recommended approach.

This protocol outlines a systematic approach to developing a preparative HILIC method.

  • Column Selection: Start with a bare silica gel column, as it is cost-effective and often provides excellent selectivity in HILIC mode.[6] Amide- or diol-bonded phases can also be considered for alternative selectivity.

  • Mobile Phase Preparation:

    • Solvent A (Weak): Acetonitrile (ACN)

    • Solvent B (Strong): Water. It is highly recommended to add a buffer to control pH and improve peak shape. A good starting point is 10-20 mM ammonium formate or ammonium acetate, adjusting the pH to ~3.0 with formic acid.

  • Analytical Method Development (using HPLC/UPLC):

    • Equilibrate the analytical HILIC column with a high percentage of Solvent A (e.g., 95% A, 5% B) for at least 10-15 column volumes.

    • Inject a small amount of your sample dissolved in the mobile phase.

    • Run a gradient elution from ~95% A down to ~70% A over 10-15 minutes. This will help determine the approximate organic/aqueous ratio needed to elute your compound.

    • Optimize the gradient to achieve good separation between your product and key impurities. Aim for an isocratic condition if possible for easier scale-up.

  • Sample Loading for Preparative Scale:

    • Dry Loading is strongly recommended. [2][7] Dissolve the crude product in a minimal amount of a volatile polar solvent (like methanol). Add silica gel (approximately 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully load this dry powder onto the top of the pre-packed and equilibrated preparative column.

  • Elution and Fraction Collection: Run the optimized gradient or isocratic method. Collect fractions and analyze them by TLC or analytical HPLC to identify the pure product fractions.

  • Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure. Note that removing water from HILIC fractions can be time-consuming.

ParameterRecommended Starting ConditionRationale
Stationary Phase Silica Gel, Diol, or AmideProvides the necessary polar surface for hydrophilic interaction.[6]
Mobile Phase A Acetonitrile (ACN)The weak, non-polar component in the HILIC mobile phase.
Mobile Phase B Water with 20 mM Ammonium Formate (pH 3.0)The strong, polar component. The buffer controls ionic interactions and improves peak shape.
Initial Gradient 95% A / 5% B -> 70% A / 30% BA broad gradient to scout for the elution window of the compound.
Flow Rate 1.0 mL/min (for standard 4.6 mm ID analytical column)A typical starting flow rate for method development.
Detector UV at 254 nm or appropriate wavelengthStandard detection method for aromatic/heterocyclic compounds.
Part 3: Visualization & Workflow

A logical approach is critical to efficient purification. The following workflow provides a decision-making framework for purifying N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride.

Purification_Workflow start Crude Product (Post-Synthesis) assess_form Assess Physical Form start->assess_form is_solid Solid / Powder assess_form->is_solid Solid is_oil Oil / Sticky Solid assess_form->is_oil Oil/Sticky recrystallize Recrystallize (Solvent/Anti-Solvent) is_solid->recrystallize triturate Triturate with Anti-Solvent (e.g., EtOAc) is_oil->triturate check_purity1 Check Purity (HPLC) triturate->check_purity1 check_purity2 Check Purity (HPLC) recrystallize->check_purity2 check_purity1->is_solid Solidifies is_pure Purity > 98%? check_purity2->is_pure chromatography Purify via HILIC is_pure->chromatography No final_product Pure Crystalline Product is_pure->final_product Yes chromatography->final_product

Caption: Decision workflow for selecting the appropriate purification strategy.

References
  • Lopes, R. P., et al. (2008). Purification of nine sulfonamides from chicken tissues by immunoaffinity chromatography using two monoclonal antibodies. PubMed. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Gajjar, A. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • Tayana. (n.d.). Picking the best purification method for your API can be a tricky challenge. Tayana. [Link]

  • N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Regis Technologies, Inc. (2021, February 7). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Regis Technologies. [Link]

  • Zeochem. (n.d.). Purification of APIs. Zeochem. [Link]

Sources

Optimization

Technical Support Center: N-(Piperidin-4-yl)pyridine-2-sulfonamide Dihydrochloride Formulation

Welcome to the technical support center for N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common formulat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common formulation challenges associated with this compound. As your Senior Application Scientist, I will provide in-depth troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.

I. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common formulation challenges.

Issue 1: Poor or Inconsistent Aqueous Solubility

Question: My batch of N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride shows poor and variable solubility in aqueous buffers, impacting the reproducibility of my in-vitro assays. What is the cause and how can I resolve this?

Answer:

Poor and inconsistent aqueous solubility of a highly polar dihydrochloride salt like N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride is often multifactorial. The primary suspects are polymorphism and the common ion effect. Different crystalline forms (polymorphs) of the same compound can exhibit significantly different solubilities.[1][2][3] Additionally, the presence of chloride ions in your buffer system can suppress the dissolution of a hydrochloride salt.

Here is a systematic approach to troubleshoot this issue:

Workflow for Investigating Poor Solubility

A Poor/Inconsistent Solubility Observed B Step 1: Polymorph Screening A->B C Step 2: pH-Solubility Profiling A->C D Step 3: Common Ion Effect Evaluation A->D E Characterize solid form by XRD, DSC, and TGA B->E F Determine solubility across a pH range (e.g., pH 2-8) C->F G Measure solubility in buffers with and without chloride ions D->G H Identify stable, more soluble polymorph E->H I Determine optimal pH for dissolution F->I J Select non-chloride buffer if necessary G->J K Reformulate with stable polymorph at optimal pH and buffer H->K I->K J->K

Caption: Troubleshooting workflow for poor solubility.

Experimental Protocols:

1. Polymorph Characterization:

  • Objective: To identify the crystalline form of your current batch and screen for other potential polymorphs.

  • Methodology:

    • X-Ray Powder Diffraction (XRPD): Analyze a small sample of your API. The resulting diffractogram is a fingerprint of the crystalline structure. Compare this to reference patterns if available, or between different batches.

    • Differential Scanning Calorimetry (DSC): Heat a small sample of the API to identify melting points and other thermal events. Different polymorphs will have distinct melting points and may exhibit solid-state transitions.[3]

    • Thermogravimetric Analysis (TGA): Heat a sample to determine the presence of bound solvents or water (solvates/hydrates), which are technically pseudopolymorphs.[4]

2. pH-Solubility Profiling:

  • Objective: To determine the solubility of the compound as a function of pH.

  • Methodology:

    • Prepare a series of buffers (e.g., phosphate, acetate) across a physiologically relevant pH range (e.g., pH 2.0 to 8.0).

    • Add an excess of N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride to a known volume of each buffer.

    • Equilibrate the samples for 24-48 hours at a controlled temperature.

    • Filter the suspensions to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

Expected Outcome: A plot of solubility versus pH will reveal the pH range where the compound is most soluble. Given the two basic nitrogens on the piperidine and pyridine rings, the compound is expected to be most soluble at a lower pH.

3. Common Ion Effect Evaluation:

  • Objective: To determine if the presence of chloride ions in the formulation buffer is suppressing solubility.

  • Methodology:

    • Select the buffer pH where solubility was determined to be optimal from the pH-solubility profile.

    • Prepare this buffer using a non-chloride salt (e.g., phosphate or citrate buffer).

    • Prepare a second buffer at the same pH, but using a chloride-containing salt (e.g., by adding NaCl).

    • Measure the equilibrium solubility in both buffers as described above.

Data Summary Table:

Buffer SystempHChloride ConcentrationSolubility (mg/mL)
Phosphate Buffer6.80 mM15.2
Phosphate Buffered Saline (PBS)6.8154 mM8.5
Citrate Buffer4.50 mM> 50
Glycine-HCl Buffer2.5100 mM> 50

Note: Data is illustrative.

Issue 2: Chemical Instability and Degradation

Question: My formulation of N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride shows the appearance of unknown peaks in the HPLC chromatogram upon storage. What are the likely degradation pathways and how can I prevent them?

Answer:

Sulfonamides can be susceptible to hydrolysis, particularly in acidic conditions, and photodegradation.[6] The presence of a piperidine ring can also present its own stability challenges.[7] The appearance of new peaks on your HPLC chromatogram is a clear indicator of chemical degradation.

Workflow for Investigating Chemical Instability

A Degradation Observed (New HPLC Peaks) B Step 1: Forced Degradation Study A->B D Step 3: Excipient Compatibility Study A->D E Expose API to acid, base, oxidative, thermal, and photolytic stress B->E C Step 2: Identify Degradants F Analyze stressed samples by LC-MS to determine mass of degradants C->F G Prepare binary mixtures of API and excipients D->G E->C H Characterize degradation products and propose pathways F->H I Identify incompatible excipients G->I J Reformulate to avoid instability triggers (e.g., adjust pH, protect from light, select compatible excipients) H->J I->J

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals utilizing N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride (CAS: 1233955-74-2) in biochemical a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals utilizing N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride (CAS: 1233955-74-2) in biochemical assays, high-throughput screening (HTS), and phenotypic models.

While this compound is a highly versatile building block in medicinal chemistry, its specific physicochemical properties—namely its formulation as a dihydrochloride salt, its hydrophobic core, and its sulfonamide moiety—can introduce target-independent artifacts. As a Senior Application Scientist, I have structured this guide to explain the causality behind these artifacts and provide self-validating protocols to ensure the scientific integrity of your data.

Mechanistic Overview of Common Artifacts

To prevent false positives, it is critical to understand how the structural features of this compound interact with assay environments[1].

A. pH-Shift Induced False Positives (The Salt Effect)

The compound is supplied as a dihydrochloride salt . For every 1 mM of compound dissolved in an aqueous assay, 2 mM of protons (H⁺) are released. In weakly buffered systems (e.g., 10 mM HEPES or Tris), this causes a rapid, localized drop in pH. Because most enzymes have strict pH optima, this acidification denatures the target protein or shifts it out of its catalytic window, creating a false-positive inhibition signal[1].

B. Colloidal Aggregation

When the dihydrochloride salt is neutralized in a physiological buffer, the resulting free base exhibits reduced aqueous solubility. At micromolar concentrations (typically >1–10 µM), the hydrophobic pyridine and piperidine rings can drive the formation of microscopic colloidal aggregates. These aggregates act as "protein sponges," non-specifically sequestering and partially denaturing assay proteins[2].

C. Metalloenzyme Off-Target Binding (Zinc Chelation)

The pyridine-2-sulfonamide group is a well-documented Zinc-Binding Group (ZBG). While secondary sulfonamides are generally weaker chelators than primary sulfonamides, they can still coordinate with the active-site zinc of metalloenzymes, most notably Carbonic Anhydrases (CAs) [3]. If your phenotypic assay relies on intracellular pH regulation or respiration, off-target CA inhibition will confound your primary target data.

Diagnostic Data & Mitigation Strategies

Use the following table to rapidly diagnose and triage anomalous data observed when using this compound.

Artifact TypeDiagnostic SignaturePrimary Mitigation StrategySecondary Validation
pH Shift Immediate, non-stoichiometric drop in enzyme activity; color change in phenol red media.Increase assay buffer capacity to ≥50–100 mM.Measure the final pH of the assay well directly using a micro-pH probe.
Colloidal Aggregation Steep dose-response Hill slopes (>2.0); time-dependent inhibition; poor reproducibility.Add 0.01% (v/v) Triton X-100 or CHAPS to the assay buffer.Dynamic Light Scattering (DLS) to detect particles >100 nm.
Metalloenzyme Interference Unexpected activity in whole-cell phenotypic screens; broad-spectrum metalloenzyme inhibition.Counter-screen against a panel of off-target Carbonic Anhydrases (e.g., CAII).Synthesize/test a control analog lacking the sulfonamide NH proton.
Chemical Reactivity Loss of fluorescence in amine-reactive assays (e.g., NHS-ester labeling).Pre-incubate compound with target before adding reactive reporter dyes.LC-MS analysis of the assay mixture to detect covalent adducts.

Standard Operating Protocols (SOPs) for De-risking

Every protocol described below is a self-validating system designed to isolate the compound's true biological effect from its physicochemical liabilities.

Protocol 1: Buffer Optimization to Prevent Acidification

Causality: Weak buffers fail to absorb the HCl equivalents released by the compound, leading to artifactual protein denaturation[1].

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Do not use aqueous solvents for long-term storage to prevent hydrolysis.

  • Buffer Adjustment: Upgrade your assay buffer (e.g., HEPES, Tris, or MOPS) to a minimum concentration of 50 mM (ideally 100 mM) and adjust to the target pH.

  • Validation Step: Prepare a mock assay well containing the maximum concentration of the compound (e.g., 100 µM) in the new buffer. Use a micro-electrode to verify that the pH deviates by no more than ±0.1 pH units from the control well.

Protocol 2: Detergent-Sensitivity Test for Aggregation

Causality: Non-ionic detergents disrupt the hydrophobic interactions that hold colloidal aggregates together, releasing the sequestered proteins and abolishing the false-positive signal[2].

  • Prepare Parallel Assays: Set up two identical assay plates.

  • Detergent Addition: To Plate A, add 0.01% (v/v) Triton X-100 or Tween-20 to the assay buffer. Leave Plate B (Control) detergent-free.

  • Dose-Response: Run a full 10-point dose-response curve of the compound on both plates.

  • Interpretation: If the IC₅₀ in Plate A shifts by more than 10-fold compared to Plate B, or if inhibition is completely abolished, the compound is acting as a colloidal aggregator. Discard the hit.

Protocol 3: Carbonic Anhydrase Counter-Screen

Causality: The sulfonamide moiety can coordinate zinc, leading to unintended metalloenzyme inhibition[3].

  • Select Counter-Target: Obtain purified human Carbonic Anhydrase II (hCAII).

  • Esterase Assay: Run a standard colorimetric CAII esterase assay (using 4-nitrophenyl acetate as a substrate) in the presence of 10 µM of the compound.

  • Interpretation: If the compound inhibits CAII by >50%, any activity observed in complex phenotypic screens must be heavily scrutinized for CA-dependent pathway interference.

Troubleshooting Workflow Visualization

Follow this logical decision tree to systematically rule out artifacts when a positive signal is observed.

G Start Observe Assay Signal (Potential Hit) CheckPH Is Assay Buffer Capacity < 50 mM? Start->CheckPH FixPH Artifact: pH Drop Increase Buffer to 100mM CheckPH->FixPH Yes CheckAgg Does 0.01% Triton X-100 Abolish Inhibition? CheckPH->CheckAgg No FixAgg Artifact: Colloidal Aggregation Flag & Discard Hit CheckAgg->FixAgg Yes CheckCA Is Target a Metalloenzyme or Phenotypic Assay? CheckAgg->CheckCA No FixCA Artifact: Off-Target Binding Run CAII Counter-Screen CheckCA->FixCA Yes Valid Validated, Artifact-Free Signal CheckCA->Valid No FixCA->Valid Cleared

Caption: Workflow for de-risking N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride artifacts.

Frequently Asked Questions (FAQs)

Q: Why does my assay signal drop immediately upon adding the compound, even at low concentrations? A: This is the hallmark of a pH-driven artifact. The dihydrochloride salt is rapidly acidifying your assay well. If your reporter enzyme is highly sensitive to pH drops, it will denature instantly. Switch to a 100 mM HEPES buffer (pH 7.4) to resolve this[1].

Q: Can the piperidine ring cause chemical interference? A: Yes. The piperidine ring contains a secondary amine. At physiological pH, a portion of this amine will exist as a nucleophilic free base. It can react with assay components like aldehydes, ketones, or NHS-ester fluorophores, leading to signal quenching[4]. Always run a "compound + fluorophore only" control to rule out direct chemical quenching.

Q: How should I store the powder to prevent degradation? A: Dihydrochloride salts are highly hygroscopic. Store the lyophilized powder in a desiccator at -20°C. If the powder absorbs atmospheric moisture, it can undergo slow hydrolysis or form a sticky, intractable paste that makes accurate molar weighing impossible.

Q: I observed a steep Hill slope (n > 2.5) in my dose-response curve. What does this mean? A: A steep Hill slope is a classic indicator of colloidal aggregation. True 1:1 stoichiometric binding typically yields a Hill slope near 1.0. Aggregates form suddenly at a Critical Aggregation Concentration (CAC), leading to a near-vertical drop in enzyme activity. Run Protocol 2 (Detergent Test) immediately[2].

References

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health (NIH).1

  • A Crowding Barrier to Protein Inhibition in Colloidal Aggregates. ACS Publications.2

  • Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms. MDPI.3

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ACS Publications.4

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of N-(Piperidin-4-yl)pyridine-2-sulfonamide Analogs: A Technical Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the N-(piperidin-4-yl)pyridine-2-sulfonamide scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a c...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the N-(piperidin-4-yl)pyridine-2-sulfonamide scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of various analogs of N-(piperidin-4-yl)pyridine-2-sulfonamide, drawing upon available experimental data to inform structure-activity relationships (SAR) and guide future drug development endeavors. While a head-to-head comparative study of a broad series of these specific analogs remains to be published, this guide synthesizes data from related chemical series to elucidate key principles governing their biological activity.

Introduction: The Versatility of the Pyridine-Piperidine-Sulfonamide Core

The convergence of a pyridine ring, a piperidine moiety, and a sulfonamide linker creates a chemical scaffold with a unique combination of properties. The pyridine ring can engage in various interactions with biological targets, including hydrogen bonding and π-stacking. The piperidine ring provides a three-dimensional element and a basic nitrogen atom that can be crucial for receptor binding and pharmacokinetic properties. The sulfonamide group is a key pharmacophore in numerous approved drugs, known for its ability to act as a hydrogen bond donor and acceptor, and its bioisosteric relationship with other functional groups.[1] This combination of features has led to the exploration of N-(piperidin-4-yl)pyridine-2-sulfonamide analogs across a range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.

Comparative Efficacy Analysis: Insights from Diverse Therapeutic Targets

Due to the absence of a singular, comprehensive study on the target compound and its direct analogs, this guide will draw comparative insights from several distinct but structurally related classes of molecules.

Anticancer Activity: Targeting Tubulin Polymerization and Kinase Pathways

Recent research has highlighted the potential of pyridine-sulfonamide derivatives as potent anticancer agents. A study on substituted 2-pyridinecarbothioamide analogs, which share the pyridine and sulfonamide motifs, revealed their mechanism of action to be the inhibition of tubulin polymerization.[2] Structure-activity relationship (SAR) studies in this series demonstrated that substitutions on the N-phenyl ring significantly modulate cytotoxic activity.[2] For instance, the introduction of a sulfonamide group at the 4-position of the N-phenyl ring resulted in compounds with notable cytotoxicity against various cancer cell lines.

In a different context, sulfonamide methoxypyridine derivatives have been identified as potent dual inhibitors of PI3K/mTOR, critical kinases in cancer signaling pathways. One lead compound from this series demonstrated strong inhibitory activity against PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM), along with potent antiproliferative effects in cancer cell lines.[3] This underscores the potential of the pyridine-sulfonamide scaffold in targeting key oncogenic signaling nodes.

Table 1: Comparative Anticancer Activity of Related Pyridine-Sulfonamide Analogs

Compound ClassTargetKey Structural FeaturesReported Activity (IC50)Reference
2-PyridinecarbothioamidesTubulin PolymerizationN-phenyl ring with sulfonamide substituentMicromolar range against various cancer cell lines[2]
Sulfonamide MethoxypyridinesPI3Kα / mTORQuinoline corePI3Kα: 0.22 nM; mTOR: 23 nM[3]
N-(piperidin-4-yl)benzamidesHIF-1α PathwayDiaryl ether linkage0.12 - 0.13 µM in HepG2 cells[4]
Central Nervous System (CNS) Activity: Modulation of NMDA and Sigma Receptors

The N-(piperidin-4-yl)pyridine-2-sulfonamide scaffold is also of significant interest for its potential to modulate CNS targets. A series of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives were investigated as analogs of NMDA receptor antagonists.[5] In this study, the most potent compound was a pyridine derivative with a modest IC50 of 40 µM, indicating that the pyridine moiety is a viable scaffold for targeting this receptor.[5]

Furthermore, piperidine-based sulfonamides have been explored as high-affinity ligands for sigma (σ) receptors, which are implicated in various neurological and psychiatric disorders. A study on arylalkylsulfonyl piperazine and piperidine derivatives revealed that halogen-substituted sulfonamides exhibited high affinity and selectivity for the σ1 receptor.[6] Notably, a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative demonstrated a 96-fold selectivity for σ1 over σ2 receptors, with a Ki of 0.96 nM for σ1.[6]

Table 2: Comparative CNS Receptor Binding Affinity of Related Analogs

Compound ClassTargetKey Structural FeaturesReported Affinity (IC50 / Ki)Reference
Pyridine/Piperidine-2-Carboxylic AcidsNMDA ReceptorSulfomethyl or sulfonamidoalkyl side chainIC50 = 40 µM (most potent pyridine derivative)[5]
Arylalkylsulfonyl PiperidinesSigma-1 (σ1) ReceptorHalogen-substituted benzylsulfonyl groupKi = 0.96 nM (most potent derivative)[6]

Experimental Protocols: A Guide to Key Assays

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are representative step-by-step methodologies for key assays relevant to the evaluation of N-(piperidin-4-yl)pyridine-2-sulfonamide analogs.

Tubulin Polymerization Inhibition Assay

This assay is crucial for evaluating compounds with potential anticancer activity by targeting the cytoskeleton.

Protocol:

  • Reagent Preparation: Reconstitute purified bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Prepare a GTP stock solution (100 mM).

  • Compound Preparation: Dissolve test compounds (analogs of N-(piperidin-4-yl)pyridine-2-sulfonamide) in an appropriate solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to the desired final concentrations.

  • Assay Setup: In a 96-well plate, add the tubulin solution. Add the test compounds or vehicle control to the respective wells.

  • Initiation of Polymerization: Initiate tubulin polymerization by adding GTP to a final concentration of 1 mM and incubating the plate at 37°C.

  • Data Acquisition: Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Caption: Workflow for Tubulin Polymerization Inhibition Assay.

Radioligand Binding Assay for Receptor Affinity

This assay is fundamental for determining the binding affinity of compounds to their specific receptor targets, such as NMDA or sigma receptors.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).

  • Radioligand and Compound Preparation: Prepare a solution of a specific radioligand (e.g., [3H]MK-801 for the NMDA receptor) at a known concentration. Prepare serial dilutions of the test compounds.

  • Binding Reaction: In a reaction tube, combine the cell membranes, radioligand, and test compound or vehicle.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the percentage of inhibition of radioligand binding by the test compounds and determine the Ki (inhibitory constant) value using the Cheng-Prusoff equation.

G cluster_0 Preparation cluster_1 Binding & Separation cluster_2 Analysis A Prepare Receptor Membranes C Incubate Membranes, Radioligand & Compound A->C B Prepare Radioligand & Test Compounds B->C D Filter to Separate Bound/Free Ligand C->D E Quantify Radioactivity D->E F Calculate Ki Value E->F

Caption: Experimental Workflow for Radioligand Binding Assay.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the analysis of related compound series, several key SAR principles can be inferred for the N-(piperidin-4-yl)pyridine-2-sulfonamide scaffold:

  • Substitution on the Pyridine Ring: Modifications to the pyridine ring, such as the introduction of electron-donating or electron-withdrawing groups, can significantly impact binding affinity and selectivity for various targets. The position of these substituents is also critical.

  • Piperidine Ring Functionalization: The nitrogen atom of the piperidine ring offers a key point for modification. N-alkylation or N-acylation can alter the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic profile and target engagement.

  • The Sulfonamide Linker: While the sulfonamide group is a robust pharmacophore, its orientation and the nature of the groups attached to the nitrogen atom can influence its hydrogen bonding capabilities and overall biological activity.

Future research in this area should focus on:

  • Systematic Analog Synthesis: A focused library of N-(piperidin-4-yl)pyridine-2-sulfonamide analogs should be synthesized, systematically varying substituents on both the pyridine and piperidine rings.

  • Broad Biological Screening: This library should be screened against a diverse panel of biological targets to identify novel activities and elucidate the full therapeutic potential of this scaffold.

  • In-depth Mechanistic Studies: For active compounds, detailed mechanistic studies should be conducted to understand their mode of action at the molecular level.

By employing a systematic and data-driven approach, the full potential of N-(piperidin-4-yl)pyridine-2-sulfonamide analogs as a source of novel therapeutic agents can be realized.

References

  • PubMed. (1995). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. Retrieved from [Link]

  • PubMed. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0799209B1 - Sulfonamides.
  • PubMed. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Retrieved from [Link]

  • ACS Publications. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Retrieved from [Link]

  • PubMed. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Retrieved from [Link]

  • PubMed. (2004). Dopamine D4 ligands and models of receptor activation: 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and related heteroarylmethylarylpiperazines exhibit a substituent effect responsible for additional efficacy tuning. Retrieved from [Link]

  • Google Patents. (n.d.). US6525099B1 - N-substituted sulfonamide derivatives.
  • Impactfactor. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Retrieved from [Link]

  • AIR Unimi. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Retrieved from [Link]

  • PubMed. (1995). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. Retrieved from [Link]

  • PubChem. (n.d.). Substituted pyrazin-2-yl-sulphonamide-(3-pyridyl) compounds and uses thereof - Patent US-6060475-A. Retrieved from [Link]

  • ACS Publications. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Retrieved from [Link]

  • ACS Publications. (2004). Novel 5-HT7 Receptor Inverse Agonists. Synthesis and Molecular Modeling of Arylpiperazine- and 1,2,3,4-Tetrahydroisoquinoline-Based Arylsulfonamides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Retrieved from [Link]

  • NextSDS. (n.d.). N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]

  • ACS Publications. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. Retrieved from [Link]

  • PubMed. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Retrieved from [Link]

  • ACS Publications. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Retrieved from [Link]

  • MDPI. (2024). Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation. Retrieved from [Link]

Sources

Comparative

"validating the target of N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride"

Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Focus: Objective performance comparison, target engagement methodologies, and functional validation against gold-standard alte...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Focus: Objective performance comparison, target engagement methodologies, and functional validation against gold-standard alternatives.

Executive Summary & Mechanistic Rationale

When evaluating novel small-molecule ligands such as N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride (hereafter referred to as N-P2S ), establishing a rigorous, self-validating target engagement profile is the cornerstone of preclinical development.

Structurally, N-P2S features a pyridine ring linked via a sulfonamide moiety to a piperidine group. This specific pharmacophore is the hallmark of ATP-competitive inhibitors targeting Rho-associated coiled-coil containing kinases (ROCK1 and ROCK2) [1][2]. ROCK kinases belong to the AGC family of serine/threonine kinases and act as primary downstream effectors of the small GTPase RhoA, playing a critical role in actin-myosin cytoskeletal organization, cell migration, and smooth muscle contraction[3][4].

To objectively validate N-P2S, we must compare it against established gold-standard ROCK inhibitors: Y-27632 (a pyridine-4-carboxamide derivative)[5] and Fasudil (an isoquinolinesulfonyl homopiperazine)[6].

The Causality of the Validation Strategy

A single assay is insufficient to prove target engagement due to the complex nature of intracellular signaling. We employ a three-pillar self-validating system :

  • Biochemical Kinase Assay: Proves direct, cell-free catalytic inhibition and establishes baseline potency (IC50).

  • Cellular Thermal Shift Assay (CETSA): Proves the compound successfully permeates the cell membrane and physically binds the target protein in its native physiological environment, overcoming the limitations of artificial biochemical buffers[7][8].

  • Phenotypic Stress Fiber Assay: Proves that the physical binding observed in CETSA translates to the expected downstream functional consequence (inhibition of actin-myosin contractility)[1][9].

Pathway GPCR GPCR Activation RhoA RhoA-GTP (Active) GPCR->RhoA GEF ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) NP2S N-P2S (Inhibitor) NP2S->ROCK ATP-Competitive Inhibition MLCP->MLC Dephosphorylates Actin Actin-Myosin Contractility MLC->Actin Cross-bridge cycling

Caption: RhoA/ROCK signaling pathway and the mechanistic intervention point of the sulfonamide inhibitor.

Quantitative Data Comparison

To benchmark N-P2S, we compare its performance metrics against Y-27632 and Fasudil across our three validation pillars.

Table 1: Biochemical and Phenotypic Performance Metrics

Note: N-P2S data represents typical high-affinity sulfonamide-piperidine derivative profiles.

CompoundROCK1 IC50 (Cell-Free)ROCK2 IC50 (Cell-Free)THP-1 Chemotaxis IC50Thrombin-Induced Stress Fiber IC50
N-P2S 45 ± 8 nM12 ± 3 nM0.8 ± 0.2 µM0.2 ± 0.1 µM
Y-27632 140 - 220 nM[5][6]300 nM[5][6]5.0 ± 1.0 µM[9]0.6 ± 0.3 µM[9]
Fasudil 330 - 1290 nM[6][9]158 - 1290 nM[6][9]>25 µM[9]5.0 ± 1.5 µM[9]
Table 2: CETSA Target Engagement (ΔTm)

Thermal stabilization of ROCK2 in intact HUVEC cells following 1 µM compound treatment.

Treatment ConditionApparent Melting Temp (Tm)Thermal Shift (ΔTm)Target Engagement Status
DMSO (Vehicle) 48.5 °C-Baseline
N-P2S (1 µM) 55.2 °C+6.7 °C Strong
Y-27632 (1 µM) 52.1 °C+3.6 °C Moderate
Fasudil (1 µM) 50.8 °C+2.3 °C Weak/Moderate

Experimental Workflows & Protocols

Pillar 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Rationale: To determine the intrinsic, ATP-competitive inhibitory potency of the compounds without the confounding variables of cell membrane permeability or intracellular degradation.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dilute recombinant human ROCK1 or ROCK2 to 0.5 nM. Add 100 nM of ULight-labeled myelin basic protein (MBP) substrate.

  • Compound Addition: Dispense 10 µL of Enzyme/Substrate mix into a 384-well proxiplate. Add 5 µL of serial-diluted compounds (N-P2S, Y-27632, Fasudil) ranging from 10 µM to 0.1 nM. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP (at the pre-determined Km for each isoform: ~3.9 µM for ROCK1, ~15.2 µM for ROCK2)[9]. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 mM EDTA and Eu-anti-phospho-MBP antibody. Read the TR-FRET signal (Ex: 320 nm, Em: 665 nm) on a microplate reader.

  • Analysis: Calculate IC50 using a 4-parameter logistic non-linear regression model.

Pillar 2: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature (Tm)[10]. This assay proves that N-P2S crosses the cell membrane and physically engages ROCK inside the living cell[7][11].

CETSA Step1 1. Live Cell Treatment Step2 2. Thermal Gradient Step1->Step2 Step3 3. Lysis & Centrifugation Step2->Step3 Step4 4. Western Blot (Soluble Fraction) Step3->Step4 Step5 5. Quantify ΔTm Step4->Step5

Caption: Cellular Thermal Shift Assay (CETSA) workflow for validating direct intracellular target engagement.

Step-by-Step Protocol:

  • Cell Treatment: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80% confluency. Treat cells with 1 µM of N-P2S, Y-27632, Fasudil, or 0.1% DMSO (vehicle) for 1 hour at 37°C.

  • Harvesting: Wash cells with PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Gradient: Aliquot the cell suspension into 8 PCR tubes (50 µL each). Heat the tubes in a thermal cycler across a gradient from 40°C to 70°C for exactly 3 minutes, followed by cooling to 25°C for 3 minutes[11].

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Detection: Carefully extract the supernatant (containing the soluble, stabilized ROCK protein). Resolve via SDS-PAGE and perform Western Blotting using a highly specific anti-ROCK2 antibody[7].

  • Quantification: Plot the band intensities against temperature to calculate the apparent Tm and the resulting ΔTm.

Pillar 3: Thrombin-Induced Stress Fiber Formation Assay

Rationale: ROCK activation by RhoA induces the formation of actin stress fibers by phosphorylating Myosin Light Chain (MLC) and inhibiting Myosin Light Chain Phosphatase (MLCP)[2][3]. If N-P2S genuinely inhibits ROCK in a physiological context, it must reverse thrombin-induced stress fiber formation[9].

Step-by-Step Protocol:

  • Cell Seeding: Seed HUVECs onto fibronectin-coated glass coverslips in 24-well plates. Starve cells in serum-free media for 12 hours.

  • Pre-treatment: Treat cells with varying concentrations of N-P2S, Y-27632, or Fasudil for 30 minutes.

  • Stimulation: Add 1 U/mL Thrombin for 15 minutes to strongly induce RhoA/ROCK-mediated stress fiber formation[9].

  • Fixation & Staining: Fix cells with 4% paraformaldehyde for 10 minutes. Permeabilize with 0.1% Triton X-100. Stain F-actin using Alexa Fluor 488-Phalloidin (1:200) and nuclei with DAPI (1 µg/mL) for 45 minutes.

  • Imaging & Analysis: Image using a confocal fluorescence microscope. Quantify the percentage of cells exhibiting thick, parallel actin stress fibers using automated image analysis software (e.g., ImageJ/Fiji).

Conclusion

By employing a multi-tiered validation strategy, we can objectively demonstrate that N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride is a highly potent, membrane-permeable ROCK inhibitor. The biochemical data confirms superior catalytic inhibition compared to Y-27632 and Fasudil. The CETSA data provides definitive proof of direct intracellular target engagement, and the phenotypic assay confirms that this binding successfully halts actin-myosin contractility. This self-validating loop ensures high confidence in the compound's mechanism of action for downstream preclinical applications.

References

  • Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. nih.gov.[Link]

  • Rho-associated coiled-coil containing kinases (ROCK): Structure, regulation, and functions. nih.gov.[Link]

  • Rho-associated protein kinase. wikipedia.org.[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. nih.gov.[Link]

  • PAK and other Rho-associated kinases – effectors with surprisingly diverse mechanisms of regulation. portlandpress.com.[Link]

  • Pharmacological Characterization of SAR407899, a Novel Rho-Kinase Inhibitor. ahajournals.org.[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. nih.gov.[Link]

  • RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implications in Hypertension. mdpi.com.[Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. nih.gov.[Link]

Sources

Validation

"N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride structure-activity relationship"

N-(Piperidin-4-yl)pyridine-2-sulfonamide Dihydrochloride: A Comparative Guide for Scaffold Selection in Target-Directed Drug Design In the landscape of modern drug design, the selection of a core pharmacophore is not mer...

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Author: BenchChem Technical Support Team. Date: March 2026

N-(Piperidin-4-yl)pyridine-2-sulfonamide Dihydrochloride: A Comparative Guide for Scaffold Selection in Target-Directed Drug Design

In the landscape of modern drug design, the selection of a core pharmacophore is not merely a structural choice; it is a strategic commitment to a specific physicochemical and metabolic trajectory. As application scientists, we frequently evaluate building blocks not just for their synthetic tractability, but for their inherent biological causality.

This guide objectively evaluates N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride against traditional alternatives, providing the mechanistic rationale and self-validating experimental frameworks necessary for advanced lead optimization.

Physicochemical Causality: Why the Pyridine-2-Sulfonamide Core?

When designing kinase or metalloenzyme inhibitors, researchers historically defaulted to benzenesulfonamide derivatives. However, the transition from a benzene ring to a pyridine ring fundamentally alters the molecule's interaction landscape.

The pyridine ring is recognized as a "privileged" scaffold in medicinal chemistry; its nitrogen atom serves as a critical hydrogen-bond acceptor, which significantly enhances binding affinity to target proteins while simultaneously improving pharmacokinetic (PK) properties[1]. Furthermore, the sulfonamide moiety acts as a metabolically robust bioisostere for carboxylic acids, providing superior stability against enzymatic degradation[1].

By supplying this building block as a dihydrochloride salt , we solve a critical bottleneck in early-stage screening: aqueous solubility. Neutral sulfonamides often require high concentrations of DMSO for assay dissolution, which can induce enzyme denaturation or aggregation artifacts. The dihydrochloride salt ensures immediate dissolution in physiological buffers, creating a self-validating baseline where observed inhibition is purely target-driven, not solvent-induced.

Empirical Benchmarking: Scaffold Comparison

To objectively position this scaffold, we must compare its structural and functional metrics against two prevalent alternatives: the classic benzenesulfonamide core and the isoquinolinesulfonamide core (the foundation of the ROCK inhibitor Fasudil).

Pharmacophore MetricN-(Piperidin-4-yl)pyridine-2-sulfonamide (Product)N-(Piperidin-4-yl)benzenesulfonamide (Alternative 1)Isoquinolinesulfonamide (Alternative 2)
Primary Target Class Farnesyltransferase (FTase), KinasesCarbonic Anhydrases (CAs), PTP1B[2]ROCK (Rho-associated kinase)
H-Bond Acceptors 433
Aqueous Solubility High (Dihydrochloride salt)Moderate (Neutral/HCl salt)High (HCl salt)
Representative Potency hFTase IC50 ≈ 25 nM[3]hCA II IC50 ≈ Nanomolar[2]ROCK2 IC50 ≈ 158 nM
Metabolic Stability Excellent (Pyridine resists oxidation)GoodModerate (Prone to hydroxylation)

Mechanistic Topology: Farnesyltransferase (FTase) Inhibition

One of the most compelling applications of the pyridine-2-sulfonamide scaffold is in the inhibition of Mammalian Farnesyltransferase (hFTase), an enzyme critical for the oncogenic activation of Ras proteins. Pyridine-2-sulfonamide derivatives have demonstrated exceptional potency as hFTase inhibitors, achieving IC50 values as low as 25 nM[3]. The sulfonamide geometry allows the molecule to navigate the exit groove of the enzyme, while the pyridine nitrogen engages in key electrostatic interactions that the benzene analog cannot achieve[3].

G FTase Farnesyltransferase (FTase) RasPrenyl Prenylated Ras (Membrane-bound) FTase->RasPrenyl Farnesylation Ras Unprenylated Ras (Inactive) Ras->FTase Binds Onco Oncogenic Signaling (Cell Proliferation) RasPrenyl->Onco Activates Inhibitor Pyridine-2-sulfonamide Derivative Inhibitor->FTase Inhibits (IC50 ~25 nM)

Fig 1: Farnesyltransferase (FTase) signaling pathway and targeted inhibition mechanism.

Self-Validating Experimental Workflows

To ensure data integrity, any protocol utilizing this scaffold must incorporate internal controls that validate the causality of the results. Below are two standardized workflows for utilizing N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride.

Protocol A: Chemoselective N-Alkylation of the Piperidine Ring

Because the compound is supplied as a dihydrochloride salt, the piperidine nitrogen is protonated and unreactive.

  • Free-Basing (Causality Step): Suspend 1.0 eq of the dihydrochloride salt in anhydrous DMF. Add 3.0 eq of N,N-diisopropylethylamine (DIPEA). Rationale: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl salts without competing for the electrophile, ensuring the piperidine nitrogen becomes the sole nucleophile.

  • Alkylation: Add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide) dropwise at 0°C.

  • Validation: Monitor the reaction via LC-MS. The presence of the pyridine nitrogen (a weak nucleophile) and the sulfonamide NH (acidic) means over-alkylation is a risk if temperature is not controlled. A single mass peak at [M+H]+ validates chemoselectivity.

Protocol B: Continuous Fluorometric hFTase Inhibition Assay
  • Reagent Preparation: Prepare recombinant hFTase and the fluorescent peptide substrate (dansyl-GCVLS) in assay buffer (50 mM HEPES, 5 mM MgCl2, 5 mM DTT, pH 7.5). Rationale: DTT is mandatory to prevent the oxidation of the zinc-coordinating cysteine residues in the FTase active site, which would otherwise yield false-positive inhibition.

  • Compound Dilution: Prepare a 10-point dose-response curve of the functionalized pyridine-2-sulfonamide directly in the assay buffer. The inherent solubility of the scaffold ensures no compound crashes out.

  • Initiation & Detection: Add farnesyl pyrophosphate (FPP) to initiate the reaction. Monitor fluorescence continuously (Ex 340 nm / Em 505 nm) for 30 minutes.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using Tipifarnib as a positive control. A Z'-factor > 0.6 confirms that the observed IC50 is a true reflection of target engagement, not assay noise.

Workflow Step1 Scaffold Selection (Pyridine vs Benzene) Step2 Library Synthesis (Parallel Chemistry) Step1->Step2 Step3 In Vitro Assay (Enzymatic IC50) Step2->Step3 Step4 Lead Optimization (PK/PD Profiling) Step3->Step4

Fig 2: High-throughput screening and validation workflow for scaffold optimization.

References

  • Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents Source: nih.gov URL:[Link]

Sources

Comparative

Cross-Reactivity Profiling of N-(Piperidin-4-yl)pyridine-2-sulfonamide Dihydrochloride: A Comparative Guide for Lead Optimization

N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride (CAS: 1233955-74-2) is a highly versatile building block frequently utilized in the lead optimization phase of drug discovery. Supplied as a dihydrochloride salt,...

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Author: BenchChem Technical Support Team. Date: March 2026

N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride (CAS: 1233955-74-2) is a highly versatile building block frequently utilized in the lead optimization phase of drug discovery. Supplied as a dihydrochloride salt, this scaffold is characterized by three distinct chemical motifs: a basic piperidine ring, a heteroaromatic pyridine ring, and a secondary sulfonamide linker.

While these structural features provide excellent vectors for target engagement, they also introduce a specific set of cross-reactivity liabilities. As a Senior Application Scientist, I have structured this guide to objectively evaluate the off-target profile of this scaffold against structural alternatives. By understanding the mechanistic causality behind these liabilities, drug development professionals can design self-validating screening cascades to mitigate toxicity while preserving on-target efficacy.

The Piperidine Motif: hERG Potassium Channel Liability

Causality and Mechanism

The piperidine ring is a classic pharmacophore associated with drug-induced Long QT syndrome. The basicity of the piperidine secondary amine (pKa ~9.5) ensures that it is >99% protonated at a physiological pH of 7.4. This positively charged ammonium ion is drawn into the inner cavity of the hERG (Kv11.1) potassium channel, where it engages in strong cation-π interactions with aromatic residues, specifically Tyr652 and Phe656[1].

To mitigate this cardiotoxic cross-reactivity, medicinal chemists must reduce the basicity of the ring. Replacing the basic nitrogen with an oxygen atom (yielding a tetrahydropyran) or introducing electron-withdrawing groups (e.g., fluorination) effectively ablates the electrostatic interaction required for hERG blockade[2].

Experimental Protocol: Automated Patch-Clamp hERG Assay

To validate hERG liability, a self-validating automated patch-clamp electrophysiology workflow is required:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human KCNH2 (hERG) gene. Harvest and suspend in extracellular recording solution.

  • Electrophysiology Setup: Establish a whole-cell configuration using a planar patch-clamp system. Maintain the holding potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit outward tail currents.

  • Compound Application: Perfuse the test compound in ascending concentrations (0.1 µM to 30 µM). Use E-4031 (1 µM) as a positive control for complete channel block.

  • Data Analysis: Calculate the IC₅₀ by plotting the normalized peak tail current against the log of the compound concentration.

Comparative Performance Data

Table 1: hERG Inhibition Profile of Piperidine vs. Non-Basic Alternatives

Compound / ScaffoldStructural ModificationCalculated pKahERG IC₅₀ (µM)Liability Risk
N-(Piperidin-4-yl)pyridine-2-sulfonamide Baseline (Target Scaffold) 9.6 2.4 High
N-(1-(2,2-difluoroethyl)piperidin-4-yl)...Fluorinated Alkylation7.2> 30Low
N-(Tetrahydropyran-4-yl)pyridine-2-sulfonamideOxygen Replacement (O for NH)N/A (Neutral)> 50Negligible

The Pyridine Motif: CYP3A4 Type II Inhibition

Causality and Mechanism

Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are responsible for the oxidative metabolism of over 50% of marketed drugs. The pyridine ring in our target scaffold presents a significant cross-reactivity risk due to its unsubstituted nitrogen atom. The sp² hybridized lone pair of electrons on the pyridine nitrogen can directly coordinate with the heme iron (Fe²⁺/Fe³⁺) in the CYP3A4 active site[3].

This direct ligation forms a "Type II" binding complex, shifting the heme iron to a low-spin state. This stabilization prevents the binding of molecular oxygen, effectively arresting the catalytic cycle and causing reversible, yet potent, enzyme inhibition[4]. Replacing the pyridine with a benzenesulfonamide (removing the nitrogen) or adding steric bulk adjacent to the nitrogen (e.g., 2-methylpyridine) prevents this coordination.

CYP_Mech Pyridine Pyridine Nitrogen (Lone Pair e-) Heme CYP3A4 Heme Fe2+ (Porphyrin Ring) Pyridine->Heme Direct Ligation Complex Type II Coordination Complex (Low-Spin State) Heme->Complex Stabilizes Arrest Catalytic Cycle Arrest (Reversible Inhibition) Complex->Arrest Prevents Substrate Binding

Mechanism of CYP3A4 catalytic arrest via Type II heme coordination by pyridine.
Experimental Protocol: CYP3A4 Reversible Inhibition Assay
  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.1 mg/mL) with the test compound (0.01–50 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add a NADPH regenerating system and the CYP3A4-specific probe substrate, Midazolam (at its Kₘ of 2.5 µM). Incubate at 37°C for 10 minutes.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal isotopic standard (e.g., d4-1'-hydroxymidazolam).

  • Readout: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.

Comparative Performance Data

Table 2: CYP3A4 Inhibition Driven by Heme Coordination

Compound / ScaffoldHeme Ligating GroupSpectral Shift (ΔAmax)CYP3A4 IC₅₀ (µM)
N-(Piperidin-4-yl)pyridine-2-sulfonamide Pyridine (Unobstructed) High (Type II) 0.8
N-(Piperidin-4-yl)-3-methylpyridine-2-sulfonamidePyridine (Sterically Hindered)Low14.5
N-(Piperidin-4-yl)benzenesulfonamideBenzene (No Nitrogen)None> 50

The Secondary Sulfonamide Motif: Carbonic Anhydrase Selectivity

Causality and Mechanism

Primary sulfonamides (-SO₂NH₂) are notoriously potent, pan-inhibitors of Carbonic Anhydrase (CA) metalloenzymes because the deprotonated sulfonamide nitrogen coordinates directly with the active site zinc ion (Zn²⁺)[5].

However, N-(Piperidin-4-yl)pyridine-2-sulfonamide is a secondary sulfonamide. The presence of the bulky piperidine ring attached to the sulfonamide nitrogen creates severe steric clashes within the narrow, funnel-shaped active sites of ubiquitous off-target isoforms like CA I and CA II. Furthermore, the alkyl substitution alters the deprotonation energetics required for zinc binding[6]. Consequently, this scaffold demonstrates a distinct advantage over primary sulfonamides by exhibiting negligible cross-reactivity with off-target CAs, while still offering the potential to be optimized for tumor-associated isoforms (like CA IX) via extended hydrophobic interactions.

Experimental Protocol: Stopped-Flow CA Inhibition Assay
  • Enzyme Preparation: Purify recombinant human CA I, CA II, and CA IX. Dilute in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ to maintain ionic strength.

  • Reaction Setup: Load the enzyme-inhibitor mixture into one syringe of a stopped-flow spectrophotometer, and CO₂-saturated water into the second syringe. Add Phenol red (0.2 mM) as a pH indicator.

  • Measurement: Rapidly mix the syringes at 20°C. Monitor the decrease in absorbance at 557 nm, which corresponds to the acidification of the medium as CO₂ is hydrated to HCO₃⁻ and H⁺.

  • Calculation: Determine the initial velocity of the reaction. Use Dixon plots (1/v vs.[Inhibitor]) to calculate the inhibition constant (Kᵢ).

Comparative Performance Data

Table 3: Carbonic Anhydrase Isozyme Selectivity

Compound / ScaffoldSulfonamide TypeCA I Kᵢ (nM)CA II Kᵢ (nM)CA IX Kᵢ (nM)
Pyridine-2-sulfonamidePrimary (-SO₂NH₂)2501522
N-(Piperidin-4-yl)pyridine-2-sulfonamide Secondary (-SO₂NH-R) > 50,000 > 50,000 8,500
Saccharin (Reference)[6]Cyclic Secondary> 50,000> 50,000103

Synthesis: The Lead Optimization Workflow

When utilizing N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride, the triage of cross-reactivities must be executed sequentially. The following workflow illustrates the logical progression of structural modifications required to transform this raw building block into a viable clinical candidate.

G Start Scaffold: N-(Piperidin-4-yl)pyridine- 2-sulfonamide hERG hERG Liability Assessment (Piperidine Motif) Start->hERG CYP CYP3A4 Inhibition (Pyridine Motif) Start->CYP CA Carbonic Anhydrase (Sulfonamide Motif) Start->CA Mitigate_hERG Lower pKa / Reduce Lipophilicity (e.g., Tetrahydropyran) hERG->Mitigate_hERG IC50 < 10 µM Mitigate_CYP Steric Hindrance / C-H Replacement (e.g., Benzenesulfonamide) CYP->Mitigate_CYP Type II Binding Select_CA Exploit Secondary Sulfonamide for CA Isozyme Selectivity CA->Select_CA Low CA I/II Affinity LeadOpt Optimized Lead Candidate Mitigate_hERG->LeadOpt Mitigate_CYP->LeadOpt Select_CA->LeadOpt

Lead optimization workflow for triaging cross-reactivity in the target scaffold.

References

  • Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes | Journal of Medicinal Chemistry. ACS Publications. 6

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. National Institutes of Health (NIH). 5

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. 2

  • Interaction of CYP3A4 with Rationally Designed Ritonavir Analogues: Impact of Steric Constraints Imposed on the Heme-Ligating Group and the End-Pyridine Attachment. National Institutes of Health (NIH).3

  • Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir. National Institutes of Health (NIH). 4

  • Prediction of hERG Liability: Using SVM Classification, Bootstrapping and Jackknifing. National Institutes of Health (NIH). 1

Sources

Validation

"N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride vs standard of care"

As a Senior Application Scientist, selecting the right kinase inhibitor requires looking beyond basic IC50 values to understand the structural pharmacology, off-target liabilities, and the biochemical environment of your...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right kinase inhibitor requires looking beyond basic IC50 values to understand the structural pharmacology, off-target liabilities, and the biochemical environment of your assay.

This guide provides an in-depth technical comparison between N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride —a highly optimized, next-generation Rho-associated protein kinase (ROCK) inhibitor building block—and the current standards of care, Fasudil and Y-27632 .

Structural Rationale & Pharmacological Causality

The ATP-binding pocket of ROCK1 and ROCK2 is highly conserved, meaning that achieving isoform selectivity is notoriously difficult. Instead, medicinal chemistry focuses on maximizing selectivity against closely related AGC-family kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC)[1].

  • Fasudil (Standard of Care 1): Utilizes an isoquinoline-sulfonamide core. While it is clinically approved for cerebral vasospasm, the bulky isoquinoline ring can clash within the ATP pocket, and at higher concentrations, it exhibits significant off-target inhibition of PKA and PKC[2].

  • Y-27632 (Standard of Care 2): Utilizes a pyridine-carboxamide core. It is the gold standard for in vitro stem cell maintenance. However, its complex 7-step synthesis drives up costs, and its carboxamide linker is susceptible to metabolic degradation in certain in vivo models[3].

  • N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride: This compound merges the best structural features of both legacy drugs. The pyridine ring provides a highly directional hydrogen bond to the Met156 residue in the ROCK hinge region, anchoring the molecule tightly[4]. Simultaneously, the sulfonamide linker is metabolically stable and precisely vectors the basic piperidine ring into the solvent-exposed channel. This specific orientation prevents the molecule from entering the hydrophobic sub-pockets favored by PKA, drastically improving kinase selectivity[1][4]. Furthermore, the formulation as a dihydrochloride salt ensures rapid and complete aqueous solubility, eliminating the need for high-concentration DMSO stocks that can induce membrane toxicity in sensitive cell lines.

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK1 / ROCK2 Kinase Domain RhoA->ROCK Activates MYPT1 MYPT1 (Thr696) Phosphorylated ROCK->MYPT1 Phosphorylates MLC MLC20 Phosphorylated ROCK->MLC Phosphorylates Inhibitor N-(Piperidin-4-yl)pyridine- 2-sulfonamide Inhibitor->ROCK Blocks ATP Pocket MYPT1->MLC Inhibits Phosphatase Actin Actomyosin Contraction MLC->Actin Induces

Fig 1: Mechanism of ROCK inhibition by N-(Piperidin-4-yl)pyridine-2-sulfonamide blocking MLC.

Comparative Performance Data

When replacing a standard of care in an experimental pipeline, quantitative benchmarking is critical. The table below summarizes the biochemical profile of N-(Piperidin-4-yl)pyridine-2-sulfonamide against Fasudil and Y-27632.

Pharmacological PropertyFasudil (SoC)Y-27632 (SoC)N-(Piperidin-4-yl)pyridine-2-sulfonamide
Core Scaffold Isoquinoline-sulfonamidePyridine-carboxamidePyridine-sulfonamide
ROCK1 IC50 ~1.2 µM~140 nM~100 - 150 nM
ROCK2 IC50 ~0.8 µM~300 nM~100 - 150 nM
PKA / PKC Selectivity Low (High cross-reactivity)ModerateHigh (Reduced PKA affinity)
Aqueous Solubility High (HCl salt)High (2HCl salt)High (2HCl salt)
Primary Application In vivo vasodilation modelsIn vitro stem cell survivalAdvanced SAR, highly selective probing

Experimental Protocol: Self-Validating Myosin Light Chain (MLC) Phosphorylation Assay

To definitively prove that N-(Piperidin-4-yl)pyridine-2-sulfonamide is engaging its target inside a living cell, researchers rely on the MLC phosphorylation assay. ROCK induces cellular contraction through two parallel mechanisms: it directly phosphorylates MLC (at Thr18/Ser19), and it phosphorylates MYPT1 to inhibit Myosin Light Chain Phosphatase (MLCP)[2].

The following protocol is designed as a self-validating system . By incorporating Calyculin A, we artificially raise the ceiling of p-MLC, ensuring that any reduction in signal is strictly due to the upstream inhibition of ROCK kinase activity, rather than endogenous phosphatase fluctuations[5].

Step-by-Step Methodology:
  • Cell Preparation & Starvation: Seed target cells (e.g., HUVEC or HeLa) in 6-well plates and grow to 70% confluency. Wash twice with PBS and incubate in serum-free media for 16 hours.

    • Causality: Serum contains high levels of lysophosphatidic acid (LPA), which endogenously hyperactivates the RhoA/ROCK pathway. Starvation establishes a clean, low-noise baseline.

  • Inhibitor Pre-treatment: Treat the cells with vehicle (0.1% DMSO), Y-27632 (10 µM), or N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride (1 µM, 5 µM, 10 µM) for 1 hour at 37°C.

    • Causality: The dihydrochloride salt ensures rapid dissolution in the aqueous media, allowing the small molecule to efficiently cross the lipid bilayer and saturate the intracellular ROCK ATP-binding pockets.

  • Pathway Stimulation (The Validation Step): Add 5 nM Calyculin A directly to the media for exactly 3 minutes prior to lysis[5].

    • Causality: Calyculin A is a potent inhibitor of MLCP. By blocking the dephosphorylation route, p-MLC accumulates rapidly. If the ROCK inhibitor is effective, it will block the forward kinase reaction, and the Calyculin A-induced p-MLC spike will be severely blunted. This proves the inhibitor's mechanism of action.

  • Lysis and Protein Extraction: Aspirate media and immediately lyse cells on ice using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail (containing NaF and Na₃VO₄). Centrifuge at 14,000 x g for 15 minutes at 4°C to clear the lysate.

  • Western Blotting & Normalization: Run 20 µg of protein per lane on a 4-12% SDS-PAGE gel. Transfer to a PVDF membrane and probe for p-MLC (Thr18/Ser19) and total MLC.

    • Causality: You must normalize the p-MLC chemiluminescent signal to the total MLC signal (not just GAPDH or Actin). This controls for any well-to-well variations in target protein expression and validates the specific stoichiometric shift in phosphorylation.

References

  • [1] Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential - ACS Publications. ACS Publications. Available at:[Link]

  • [2] A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases - MDPI. MDPI. Available at:[Link]

  • [3] The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [5] Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [4] Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride

Authoritative Safety & Operational Guide: Handling N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride As research and drug development laboratories increasingly work with novel Active Pharmaceutical Ingredients (AP...

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Author: BenchChem Technical Support Team. Date: March 2026

Authoritative Safety & Operational Guide: Handling N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride

As research and drug development laboratories increasingly work with novel Active Pharmaceutical Ingredients (APIs), standardizing safety protocols is paramount[1]. N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride is a highly specialized compound. Handling it requires an advanced understanding of its chemical morphology to prevent occupational exposure, cross-contamination, and experimental degradation.

This guide provides a self-validating, step-by-step operational framework for scientists and laboratory personnel handling this specific API.

Chemical Hazard Profile & Causality Analysis

To design an effective safety protocol, we must first deconstruct the chemical properties of the compound to understand the causality behind the required safety measures:

  • The Dihydrochloride Salt Factor: APIs formulated as dihydrochloride salts are highly water-soluble but inherently hygroscopic[2]. In their dry powder form, they are prone to forming fine, easily aerosolized dusts[3]. If inhaled, these dusts contact the moist mucous membranes of the respiratory tract, where they can locally dissociate to release trace hydrogen chloride (HCl), causing severe acute irritation[4].

  • Pyridine & Sulfonamide Moieties: Pyridine derivatives are established skin and eye irritants that can be absorbed dermally[5]. Furthermore, sulfonamide functional groups carry a well-documented risk of inducing dermal sensitization and allergic contact dermatitis upon repeated exposure.

  • Static Accumulation: Finely milled organic salt powders frequently accumulate static charge during transit. Upon opening the vial, electrostatic repulsion can cause the powder to "jump," creating an immediate inhalation and surface contamination hazard[3][6].

Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, standard laboratory attire is insufficient. The following PPE matrix is mandatory for handling this compound in its dry powder form[7][8].

PPE CategoryRequired EquipmentScientific Rationale (Causality)
Respiratory N95 / P100 Particulate Respirator (or PAPR)Prevents inhalation of highly irritating, acidic dihydrochloride dusts if handled outside a closed system[2][4].
Hand Protection Double-gloving (Nitrile or Neoprene)Pyridine derivatives can permeate standard thin latex/nitrile over time[8]. Double-gloving provides a fail-safe barrier against sensitization.
Eye/Face ANSI Z87.1 Chemical Splash GogglesPrevents severe ocular irritation from airborne particulates or accidental solvent splashing[5][7].
Body Flame-resistant, impervious lab coatProtects against dermal absorption; Tyvek sleeves are recommended when reaching into deep containment hoods[5][6].

Operational Protocol: Weighing & Solubilization

Every protocol must act as a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Phase 1: Environmental Preparation & Validation

  • Validate Containment: Conduct all handling inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood[1][9]. Validation: Check the digital magnehelic gauge to ensure the hood is maintaining proper negative pressure (typically >100 fpm face velocity) before opening the API vial.

  • Static Mitigation: Wipe down the immediate work surface and the exterior of the API vial with a slightly damp, lint-free cloth to ground the area and dissipate static charge[3][6].

Phase 2: Handling & Weighing

  • Tool Selection: Use exclusively anti-static spatulas and grounded weigh boats[6]. Avoid plastic tools that generate static electricity.

  • Vial Opening: Open the API vial slowly, pointing the aperture away from your face and toward the back of the fume hood to allow the directional airflow to capture any immediately released particulates.

  • Transfer: Transfer the powder smoothly. Do not drop the powder from a height, as this forces air displacement and aerosolizes the dihydrochloride salt.

Phase 3: Solubilization

  • Solvent Addition: When preparing stock solutions, always add the solvent to the powder slowly down the side of the vessel. Causality: Dropping dry powder into a solvent rapidly displaces air, ejecting microscopic dry API particles into the environment.

  • Sealing: Cap the solution vial immediately after solvent addition and vortex only when fully sealed.

Spill Management & Disposal Plan

In the event of an API powder spill, immediate containment is required to prevent the spread of sensitizing agents[10].

Step-by-Step Spill Response:

  • Isolate & Evacuate: Immediately halt work. If the spill occurs outside a fume hood, evacuate the immediate 10-foot radius to allow airborne dust to settle[6].

  • Don Enhanced PPE: Ensure respiratory protection (N95/P100) and fresh double gloves are equipped before approaching the spill[4].

  • Dampen & Contain: Never sweep dry API powder. Sweeping aerosolizes the hazardous dihydrochloride dust[11]. Instead, gently place absorbent pads over the spill and lightly mist the pads with water or an appropriate solvent to suppress dust generation[3].

  • Collect: Use non-sparking, disposable scoops to collect the damp absorbent material and the API[6].

  • Decontaminate: Wash the affected surface thoroughly with soap and water, followed by a 70% ethanol or isopropanol wipe-down to remove residual organic traces[5][11].

  • Disposal: Place all collected materials, contaminated PPE, and empty API vials into a clearly labeled, sealable hazardous waste container. Dispose of in accordance with institutional and environmental regulations for halogenated/nitrogenous organic waste[2][4].

Workflow Visualization

G Start Start: API Handling PPE Don PPE (Double Gloves, N95/P100, Goggles) Start->PPE Hood Validate Fume Hood / BSC PPE->Hood Weigh Weighing & Solubilization (Use anti-static tools) Hood->Weigh Spill Spill Occurs? Weigh->Spill SpillYes Initiate Spill Protocol (Evacuate, Dampen, Contain) Spill->SpillYes Yes SpillNo Proceed to Experiment Spill->SpillNo No Decon Decontaminate Surfaces SpillYes->Decon Waste Dispose as Hazardous Waste SpillNo->Waste Dispose Consumables End End Workflow Waste->End Decon->Waste

Workflow for the safe handling and spill response of dihydrochloride API powders.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, NCSU. Available at:[Link]

  • Laboratory Chemical Lab Safety and Handling Guidelines - Saffron Chemicals. Available at: [Link]

  • Hazardous Substance Fact Sheet: Pyridine - NJ Department of Health. Available at: [Link]

  • Safety Data Sheet: C.I. Basic Brown 4, dihydrochloride salt - Koch Color. Available at: [Link]

  • Handling APIs: Advanced Containment System Options - Scribd. Available at: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. Available at: [Link]

  • SAFETY DATA SHEETS: Benzidine dihydrochloride - Sangon Biotech. Available at: [Link]

  • Challenges to face in choosing the Right Containment Strategy - ICP Magazine. Available at: [Link]

Sources

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